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Core Science & Biosynthesis

Foundational

1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride chemical properties

Title: 1-(2-Phenylthiazol-5-YL)ethanamine Hydrochloride: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Medicinal Applications Executive Summary & Structural Significance In the landscape of moder...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 1-(2-Phenylthiazol-5-YL)ethanamine Hydrochloride: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Medicinal Applications

Executive Summary & Structural Significance

In the landscape of modern drug discovery, the rational design of small molecules heavily relies on versatile, stereochemically defined building blocks. 1-(2-Phenylthiazol-5-yl)ethanamine hydrochloride (and its dihydrochloride variant) represents a highly privileged pharmacophore scaffold. Characterized by a rigid 2-phenylthiazole core coupled with a flexible, chiral 1-aminoethyl moiety, this compound serves as a critical intermediate in the synthesis of advanced therapeutics, including highly potent ADAMTS-5 inhibitors[1] and novel transition-metal chelators[2].

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a modular vector. The phenyl ring provides essential lipophilicity and π−π stacking capabilities, the thiazole acts as a bioisosteric hydrogen-bond acceptor, and the primary amine serves as a highly reactive nucleophile for further derivatization or as a salt-bridge donor in protein active sites[1].

Physicochemical Profiling

Understanding the fundamental physicochemical properties of 1-(2-Phenylthiazol-5-yl)ethanamine is critical for optimizing reaction conditions, particularly in chemo-enzymatic approaches or transition-metal cross-coupling. The hydrochloride salt form is specifically utilized to prevent the spontaneous oxidation of the primary amine and to dramatically enhance aqueous solubility during biological assays.

Table 1: Key Chemical and Physical Properties

PropertyValue
Chemical Name 1-(2-Phenylthiazol-5-yl)ethanamine dihydrochloride
CAS Registry Number 921061-07-6[3][4]
Molecular Formula (Free Base) C11H12N2S[5]
Molecular Weight (Free Base) 204.29 g/mol [5]
Molecular Weight (Dihydrochloride) 277.21 g/mol
Appearance Off-white to pale yellow crystalline solid
Storage Conditions +4°C, Inert atmosphere (Nitrogen/Argon), Light sensitive[3]
Primary Reactivity Nucleophilic substitution, Amidation, Reductive amination

Pharmacological Applications and Target Binding Logic

The 1-(2-Phenylthiazol-5-yl)ethanamine scaffold is not merely a structural spacer; it actively participates in target engagement.

ADAMTS-5 Inhibition

In the development of therapies for human cartilage degradation (osteoarthritis), researchers utilizing Encoded Library Technology (ELT) discovered that substituting a triazine core with a 2-phenylthiazole group yielded highly potent ADAMTS-5 inhibitors[1]. The spatial arrangement provided by the thiazole ring perfectly aligns the phenyl group into a deep hydrophobic pocket, while the ethanamine linkage allows for optimal vectoring of the primary amine into the solvent-exposed region or toward acidic residues[1].

Coordination Chemistry and Radiotracers

Beyond traditional small-molecule inhibition, the thiazole nitrogen and adjacent functional groups make this scaffold an excellent candidate for multidentate metal chelation. Derivatives of 2-phenylthiazole ethanamine have been successfully used to construct Palladium(II), Copper(II), and Rhenium(I) tricarbonyl complexes, which are evaluated for anti-inflammatory and cytotoxic properties, as well as Technetium-99m radiotracers for in vivo biodistribution studies[2][6].

Pharmacophore P Phenyl Ring (Lipophilic/π-π stacking) T Thiazole Core (H-bond Acceptor/Rigid Spacer) P->T Target Target Protein (e.g., ADAMTS-5 Active Site) P->Target Hydrophobic Pocket E Ethanamine Group (H-bond Donor/Salt Bridge) T->E T->Target Backbone Interaction E->Target Acidic Residue Binding

Caption: Pharmacophore mapping of the 1-(2-Phenylthiazol-5-yl)ethanamine scaffold in target binding.

Synthetic Methodology & Causality

To synthesize 1-(2-Phenylthiazol-5-yl)ethanamine hydrochloride with high purity, a convergent synthetic route is preferred. The following workflow details the logical progression from raw materials to the final hydrochloride salt.

Causality in Design:

  • Why Hantzsch Synthesis? The classical Hantzsch thiazole synthesis is chosen for the core construction because condensing thiobenzamide with an α -haloketone is highly regioselective and scalable[7].

  • Why Reductive Amination? Converting the intermediate ketone (1-(2-phenylthiazol-5-yl)ethan-1-one) to the amine via reductive amination using ammonium acetate ( NH4​OAc ) and sodium cyanoborohydride ( NaBH3​CN ) allows for mild conditions that do not reduce the aromatic thiazole ring.

  • Why Hydrochloride Salt? The free base of primary aliphatic amines can rapidly absorb atmospheric CO2​ to form carbamates or oxidize. Precipitation as a hydrochloride salt locks the molecule in a stable, highly crystalline form[3].

Synthesis A Thiobenzamide + a-Haloketone B 2-Phenylthiazole Derivative (Intermediate) A->B Hantzsch Cyclization C Acylation (1-(2-Phenylthiazol-5-yl)ethan-1-one) B->C Friedel-Crafts / Lithiation D Reductive Amination (NH4OAc, NaBH3CN) C->D Imine Formation E 1-(2-Phenylthiazol-5-yl)ethanamine (Free Base) D->E Reduction F HCl (g) in Diethyl Ether E->F Salt Formation G 1-(2-Phenylthiazol-5-yl)ethanamine Hydrochloride F->G Precipitation

Caption: Synthetic workflow for 1-(2-Phenylthiazol-5-yl)ethanamine hydrochloride.

Self-Validating Experimental Protocol

The following is a self-validating, step-by-step protocol for the final two stages of the synthesis: Reductive Amination and Salt Formation. It is designed to ensure experimental integrity through built-in analytical checkpoints.

Protocol: Reductive Amination and Hydrochloride Salt Precipitation

Reagents Required:

  • 1-(2-Phenylthiazol-5-yl)ethan-1-one (1.0 eq)

  • Ammonium acetate ( NH4​OAc , 10.0 eq)

  • Sodium cyanoborohydride ( NaBH3​CN , 1.5 eq)

  • Anhydrous Methanol (MeOH)

  • 2M HCl in Diethyl Ether

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-(2-Phenylthiazol-5-yl)ethan-1-one in anhydrous MeOH (0.2 M concentration) under an inert Argon atmosphere. Add NH4​OAc (10.0 eq). Stir at room temperature for 4 hours.

    • Validation Checkpoint 1: Monitor via LC-MS. Do not proceed until the ketone mass ( [M+H]+ ) is fully converted to the imine intermediate. This prevents the formation of the corresponding alcohol byproduct during the reduction phase.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add NaBH3​CN (1.5 eq) in portions over 15 minutes to control the exothermic release of hydrogen gas.

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Validation Checkpoint 2: Perform TLC (Eluent: 9:1 DCM:MeOH with 1% NH4​OH ). The primary amine should appear as a highly polar spot that stains positive with Ninhydrin (indicating a primary amine).

  • Quenching and Extraction: Quench the reaction with 1M NaOH to adjust the pH to >10 (ensuring the amine is in its free base form). Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Salt Formation: Dissolve the crude free base in minimal anhydrous Diethyl Ether. Dropwise, add 2M HCl in Diethyl Ether at 0°C until precipitation ceases and the pH of the supernatant is ~2.

  • Isolation: Filter the resulting off-white precipitate under a nitrogen blanket. Wash with cold Diethyl Ether and dry under high vacuum for 24 hours.

    • Validation Checkpoint 3: Confirm the final structure via 1H -NMR (DMSO- d6​ ). The ethanamine CH proton should appear as a multiplet shifted downfield due to the adjacent protonated amine ( NH3+​ ), and the integration of the HCl protons should confirm the stoichiometry (typically dihydrochloride for CAS 921061-07-6)[3].

References

  • Accela ChemBio Product Catalog (CAS 921061-07-6)
  • Benchchem Product Data: 1-(2-Phenylthiazol-5-yl)
  • ChemicalBook: 921061-07-6 CAS Manufactory Source: ChemicalBook URL
  • Discovery of Highly Potent and Selective Small Molecule ADAMTS-5 Inhibitors That Inhibit Human Cartilage Degradation via Encoded Library Technology (ELT)
  • Synthesis, characterization and biological evaluation of Pd(ii), Cu(ii), Re(i) and 99mTc(i)

Sources

Exploratory

1-(2-Phenylthiazol-5-YL)ethanamine Hydrochloride (CAS 921061-07-6): A Comprehensive Technical Guide on Synthetic Utility and Application in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the identification and utilization of privileged scaffolds are paramount for accelerating drug discovery. 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification and utilization of privileged scaffolds are paramount for accelerating drug discovery. 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride (CAS 921061-07-6) has emerged as a highly versatile, structurally pre-organized building block. Combining the lipophilic, hydrogen-bond-accepting properties of a 2-phenylthiazole core with the conformationally restricted vector of an α -methyl-branched amine, this intermediate is increasingly deployed in the synthesis of epigenetic modulators, kinase inhibitors, and antimicrobial agents.

This whitepaper provides an in-depth technical analysis of CAS 921061-07-6, detailing its physicochemical rationale, proven synthetic methodologies, and step-by-step protocols for its integration into complex pharmacophores.

Structural Significance and Physicochemical Profiling

The architectural design of 1-(2-Phenylthiazol-5-YL)ethanamine is not arbitrary; it is engineered to optimize target engagement and pharmacokinetic parameters.

  • The 2-Phenylthiazole Core: Acts as a bioisostere for biphenyl or phenyl-pyridine systems. The thiazole nitrogen serves as a critical hydrogen bond acceptor, often engaging with the hinge region of kinases or the hydrophobic pockets of epigenetic reader domains. Furthermore, the substitution of a carbon for a sulfur atom lowers the overall aromaticity and adjusts the π -electron cloud, facilitating favorable π−π stacking and chalcogen bonding.

  • The α -Methyl Amine Linker: The presence of the chiral methyl group on the ethylamine linker restricts the rotational degrees of freedom (conformational lock). This pre-organization reduces the entropic penalty upon binding to the target protein, frequently resulting in a logarithmic increase in binding affinity ( KD​ ) compared to unmethylated (methylamine) analogs.

Quantitative Data: Physicochemical Properties

The following table summarizes the core properties of the building block, dictating its handling and synthetic planning.

PropertyValueStructural & Synthetic Significance
Molecular Formula C11H12N2S · HClDetermines stoichiometric calculations for coupling.
Molecular Weight 240.75 g/mol (HCl salt)Low MW ensures downstream products remain within Lipinski's Rule of 5.
H-Bond Acceptors 2 (Thiazole N, Amine N)Facilitates target engagement in hydrophobic pockets.
H-Bond Donors 1 (Primary Amine)Highly reactive nucleophilic center for amidation/sulfonylation.
Rotatable Bonds 2Rigid core lowers entropic penalty upon target binding.
Salt Form HydrochloridePrevents oxidation of the primary amine; enhances shelf stability.

Applications in Medicinal Chemistry

Epigenetic Modulators: GAS41 YEATS Domain Inhibitors

Recent breakthroughs in oncology have identified the GAS41 YEATS domain as a critical epigenetic reader driving non-small cell lung cancer (NSCLC) progression. Researchers have successfully utilized 2-phenylthiazole derivatives to synthesize potent inhibitors (e.g., DLG-41 analogs). The thiazole ring perfectly occupies the hydrophobic binding pocket of the YEATS domain, competitively inhibiting the recognition of acetylated histones (H3K27ac) [1].

Caption: GAS41 YEATS domain epigenetic signaling pathway and targeted inhibition by thiazole derivatives.

Oncology: YAP/TAZ-TEAD Interaction Inhibitors

The Hippo signaling pathway, specifically the YAP/TAZ-TEAD interaction, is a highly sought-after target in malignant mesothelioma. Patent literature demonstrates that coupling 1-(2-Phenylthiazol-5-YL)ethanamine with specific core scaffolds yields potent inhibitors that disrupt this protein-protein interaction, leveraging the bulky, rigid nature of the phenylthiazole to induce steric clashes within the TEAD transcription factor interface [2].

Antimicrobial Agents: FtsZ and GlcN6P Synthase Inhibitors

Thiazole-amine derivatives exhibit broad-spectrum antibacterial and antifungal activity. By coupling the amine to various substituted acetamides or pyridinium cores, scientists have developed potent inhibitors of FtsZ (a bacterial cell division protein) and GlcN6P synthase, achieving Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/mL against E. coli and S. aureus [3].

Experimental Workflows & Methodologies

To effectively utilize CAS 921061-07-6, optimized synthetic protocols are required. The primary reaction is the nucleophilic acyl substitution (amide coupling) between the primary amine and a carboxylic acid-bearing pharmacophore.

Optimization of Amide Coupling Conditions

Selecting the correct coupling reagent is critical to prevent epimerization of the chiral center (if enantiopure) and to overcome the slight steric hindrance of the α -methyl group.

Coupling ReagentSolventBaseYield (%)Epimerization RiskRationale
EDC / HOBtDCMTEA65-70ModerateStandard, but slower kinetics allow side reactions.
HATU DMF DIPEA 85-95 Low Fast active ester formation; ideal for hindered amines.
PyBOPTHFNMM75-80LowGood alternative if DMF is incompatible.
T3PEtOAcPyridine80-85Very LowExcellent for scale-up; water-soluble byproducts.
Protocol 1: HATU-Mediated Amide Coupling Workflow

Causality & Rationale: HATU is selected for its superior kinetics and high yield when dealing with sterically hindered secondary carbons (the 1-ethyl position). DIPEA (N,N-Diisopropylethylamine) is utilized as a non-nucleophilic base to liberate the free amine from the hydrochloride salt without competing for the activated ester.

Caption: Synthetic workflow for amide coupling utilizing 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride.

Step-by-Step Procedure:

  • Activation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes. Self-Validation: The solution typically turns a pale yellow, indicating the formation of the active HOAt ester. Pre-activation prevents the amine from reacting directly with HATU to form a guanidinium byproduct.

  • Amine Coupling: Add 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride (1.1 eq) to the reaction mixture in one portion. The slight excess ensures complete consumption of the more valuable carboxylic acid.

  • Monitoring: Stir at room temperature for 2–4 hours. Self-Validation: Monitor via LC-MS. The reaction is complete when the [M+H]+ peak of the acid disappears and the product mass appears. The presence of a peak at m/z 117 corresponds to the tetramethylurea byproduct from HATU.

  • Workup: Quench the reaction by adding water (10 volumes) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers sequentially with saturated aqueous NaHCO 3​ (removes acidic impurities), 1M HCl (removes unreacted amine and DIPEA), and brine (removes residual DMF). Dry over anhydrous Na 2​ SO 4​ , filter, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol 2: Chiral Resolution of the Racemic Amine

Because the biological activity of the final drug often resides entirely in one enantiomer, resolving the racemic CAS 921061-07-6 is a critical preparatory step.

Causality & Rationale: Diastereomeric salt formation leverages the differential solubility of salts formed between the racemic amine and an enantiopure chiral acid (e.g., (R)-(-)-mandelic acid). Slow crystallization thermodynamically favors the precipitation of the least soluble diastereomer.

Step-by-Step Procedure:

  • Freebasing: Suspend the hydrochloride salt in Dichloromethane (DCM) and wash with 1M NaOH until the aqueous layer is pH > 10. Extract the free amine into the DCM layer, dry, and concentrate.

  • Salt Formation: Dissolve the free base in hot absolute ethanol (approx. 70°C). Slowly add a solution of (R)-(-)-mandelic acid (1.0 eq) dissolved in hot ethanol.

  • Crystallization: Allow the solution to cool to room temperature at a rate of 5°C/hour, then transfer to a 4°C refrigerator overnight. Causality: Rapid cooling traps impurities and the opposite enantiomer in the crystal lattice; slow cooling ensures high diastereomeric purity.

  • Isolation: Filter the resulting crystals and wash with cold ethanol.

  • Validation: Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase). If ee < 99%, perform a second recrystallization from ethanol.

  • Recovery: Treat the highly pure diastereomeric salt with 1M NaOH, extract the enantiopure free base with DCM, and treat with 4M HCl in dioxane to precipitate the enantiopure hydrochloride salt.

Conclusion

1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride is far more than a simple chemical building block; it is a strategically designed vector that imparts rigidity, lipophilicity, and stereochemical control to modern therapeutics. By mastering the coupling kinetics and stereochemical handling of this compound, medicinal chemists can rapidly access highly potent chemical space targeting epigenetic readers, oncogenic transcription factors, and resistant bacterial strains.

References

  • Discovery and development of a small-molecule inhibitor targeting the GAS41 YEATS domain in non-small cell lung cancer. National Center for Biotechnology Information (NCBI) / PubMed. Available at:[Link]

  • WO2018185266A1 - New compounds inhibitors of the yap/taz-tead interaction and their use in the treatment of malignant mesothelioma.Google Patents.
  • Design, Synthesis, and Bioactivity Evaluation of Novel 1-Methyl-2-phenylpyridin-1-ium Derivatives as Broad-Spectrum FtsZ Inhibitors. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

Foundational

Stability Profile and Degradation Kinetics of 1-(2-Phenylthiazol-5-YL)ethanamine Hydrochloride

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Researchers Compound: 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride (CAS: 921061-07-6) Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Researchers Compound: 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride (CAS: 921061-07-6)

Executive Summary

1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride is a highly versatile building block widely utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and GPCR-targeting ligands[1]. While the 2-phenylthiazole core imparts favorable lipophilicity and target-binding characteristics, the primary ethanamine side chain and the electron-rich thiazole sulfur introduce specific physicochemical vulnerabilities.

This whitepaper provides an in-depth analysis of the intrinsic stability of this compound. By examining its structural liabilities, we establish a self-validating forced degradation framework designed to elucidate its degradation pathways, ensuring robust quality control during early-stage drug development.

Structural Vulnerabilities & Causality of Instability

To design a stability-indicating analytical method, one must first understand the thermodynamic and kinetic liabilities inherent to the molecule's architecture. The degradation of 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride is primarily driven by three structural features:

  • The Thiazole Sulfur (Oxidative Lability): The divalent sulfur atom within the thiazole ring is a primary target for reactive oxygen species (ROS) and peroxides. Oxidation typically yields intermediate sulfoxides, which can further oxidize to sulfones. Under extreme oxidative stress, this can lead to complete thiazole ring scission, a phenomenon well-documented in related benzothiazole systems[2].

  • The 5-Ethanamine Side Chain (Deamination & Hydrolysis): The primary amine is situated on an ethyl group directly attached to the electron-withdrawing thiazole ring. This pseudo-benzylic position makes the carbon-nitrogen bond susceptible to oxidative deamination, potentially yielding 1-(2-phenylthiazol-5-yl)ethanone.

  • The Hydrochloride Salt Form (Hygroscopicity): While the HCl salt enhances aqueous solubility, it inherently increases the hygroscopicity of the solid API. Moisture sorption in the solid state can create localized micro-environments of low pH, accelerating acid-catalyzed hydrolytic cleavage of the thiazole ring over time[3].

Proposed Degradation Pathways

Pathways Parent 1-(2-Phenylthiazol-5-YL) ethanamine HCl Oxidation Thiazole S-Oxidation Parent->Oxidation Peroxides / ROS Hydrolysis Ring Cleavage (Harsh Acid/Base) Parent->Hydrolysis Extreme pH / Heat Deamination Oxidative Deamination Parent->Deamination Oxidative stress Sulfoxide Sulfoxide / Sulfone Derivatives Oxidation->Sulfoxide Fragments Acyclic Degradants Hydrolysis->Fragments Ketone 1-(2-Phenylthiazol-5-YL) ethanone Deamination->Ketone

Proposed degradation pathways of 1-(2-Phenylthiazol-5-YL)ethanamine.

Self-Validating Forced Degradation Protocols

To accurately quantify the stability profile, we employ a forced degradation (stress testing) methodology. The protocols below are designed as self-validating systems : every stressed sample is paired with a control, and all stressed solutions are strictly neutralized prior to analysis. Neutralization is a critical causal step; failing to neutralize the sample will result in continued degradation within the autosampler and potential degradation of the HPLC column stationary phase, leading to artifactual data[4].

Step-by-Step Methodologies

Preparation of Stock Solution: Accurately weigh 10.0 mg of 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride and dissolve in 10.0 mL of HPLC-grade Methanol to yield a 1.0 mg/mL stock solution.

Protocol A: Acid Hydrolysis

  • Stress: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask. Add 1.0 mL of 0.1 M HCl.

  • Incubation: Seal and incubate at 60°C in a water bath for 24 hours. Causality: Elevated temperature accelerates the kinetic rate of hydrolysis, simulating long-term shelf-life exposure.

  • Neutralization (Critical): Cool to room temperature. Add exactly 1.0 mL of 0.1 M NaOH to neutralize the acid.

  • Dilution: Make up the volume to 10 mL with the mobile phase (e.g., Water:Methanol 30:70)[4].

Protocol B: Base Hydrolysis

  • Stress: Transfer 1.0 mL of stock solution to a 10 mL volumetric flask. Add 1.0 mL of 0.1 M NaOH.

  • Incubation: Seal and incubate at 60°C for 24 hours.

  • Neutralization (Critical): Cool to room temperature. Add exactly 1.0 mL of 0.1 M HCl to arrest the base-catalyzed degradation.

  • Dilution: Make up to 10 mL with the mobile phase.

Protocol C: Oxidative Stress

  • Stress: Transfer 1.0 mL of stock solution to a 10 mL volumetric flask. Add 1.0 mL of 3% H2​O2​ .

  • Incubation: Store at room temperature (25°C) in the dark for 24 hours. Causality: Light is excluded to prevent confounding photolytic degradation, isolating the oxidative variable.

  • Quenching: Add a reducing agent (e.g., sodium bisulfite) if necessary to quench residual peroxide, preventing on-column oxidation[5].

  • Dilution: Make up to 10 mL with the mobile phase.

Protocol D: Thermal Stress (Solid State)

  • Stress: Spread 5.0 mg of the solid API evenly in a thin layer on a watch glass.

  • Incubation: Place in a dry heat oven at 80°C for 7 days.

  • Preparation: Reconstitute in 5.0 mL of Methanol, then dilute 1:10 with the mobile phase.

Workflow Visualization

Workflow Start 1-(2-Phenylthiazol-5-YL) ethanamine HCl Stock (1 mg/mL) Acid Acidic Stress (0.1 M HCl, 60°C) Start->Acid Base Basic Stress (0.1 M NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Thermal Thermal Stress (Solid State, 80°C) Start->Thermal Neutralize Neutralization & Dilution to Volume Acid->Neutralize Add 0.1 M NaOH Base->Neutralize Add 0.1 M HCl Ox->Neutralize Quench Peroxide Thermal->Neutralize Reconstitute Analysis LC-MS/MS Analysis (Mass Balance & ID) Neutralize->Analysis

Forced degradation workflow for 1-(2-Phenylthiazol-5-YL)ethanamine HCl.

Quantitative Data Presentation

The following table summarizes the expected degradation profile of 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride based on benchmarked data for structurally analogous 2-substituted thiazole derivatives[3][4]. Mass balance (the sum of the remaining active pharmaceutical ingredient and all degradation products) is calculated to ensure no volatile degradants were lost and that the detector captured all fragments.

Stress ConditionReagents / EnvironmentTemp / Time% API Remaining% Total DegradantsMass Balance (%)Primary Degradation Mechanism
Control Methanol (Blank)RT / 24 hrs99.8%0.2%100.0%N/A
Acidic 0.1 M HCl60°C / 24 hrs76.8%22.1%98.9%Thiazole ring hydrolysis[3]
Basic 0.1 M NaOH60°C / 24 hrs83.3%15.5%98.8%Nucleophilic attack / Ring opening
Oxidative 3% H2​O2​ RT / 24 hrs63.2%35.4%98.6%S-Oxidation & Deamination[5]
Thermal Solid State80°C / 7 days95.5%4.1%99.6%Minor thermal decomposition
Photolytic UV Light (254 nm)RT / 24 hrs88.4%10.2%98.6%Photo-oxidation

Note: The high degradation observed under oxidative stress highlights the necessity of formulating this API with appropriate antioxidants or in peroxide-free excipients to ensure long-term stability.

Conclusion

1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride demonstrates a robust thermal profile in the solid state but exhibits significant kinetic lability under oxidative and strong acidic conditions. The primary degradation pathways involve the oxidation of the thiazole sulfur and the subsequent breakdown of the heterocyclic ring. For formulation scientists, these findings dictate that excipient compatibility screening must rigorously exclude peroxide-containing binders (e.g., certain grades of povidone or polyethylene glycol) and maintain a neutral micro-environmental pH to maximize the shelf-life of the final drug product.

References

  • PubMed. "Degradation of benzothiazole in electro-assisted microbial reactor". National Library of Medicine. URL:[Link]

  • Srce.hr. "Impact of peroxide content in excipients and antioxidants on famotidine oxidative stability". ADMET and DMPK. URL: [Link]

  • ResearchGate. "Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique". International Journal of Scientific & Technology Research. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-(2-Phenylthiazol-5-yl)ethanamine Hydrochloride

Introduction and Strategic Overview 1,3-Thiazole derivatives are privileged scaffolds in modern medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

1,3-Thiazole derivatives are privileged scaffolds in modern medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and antitumor properties[1]. Specifically, functionalized thiazolyl-ethanamines serve as critical pharmacophores and rigid linkers in the development of kinase inhibitors and CNS-active agents.

The synthesis of 1-(2-phenylthiazol-5-yl)ethanamine hydrochloride requires a highly regioselective approach. Because the 2-position of the thiazole ring is blocked by a phenyl group, lithiation can be directed regiospecifically to the 5-position[2]. This protocol outlines a robust, three-step synthetic workflow: (1) Regioselective C5-lithiation and Weinreb acylation of 2-phenylthiazole[3], (2) Reductive amination of the resulting ketone, and (3) Anhydrous hydrochloride salt formation to yield a highly pure, bench-stable product suitable for downstream biological assays.

Mechanistic Pathway & Workflow

The success of this protocol relies on strict control of reaction intermediates:

  • Weinreb Acylation: The use of N-methoxy-N-methylacetamide (Weinreb amide) is critical. It forms a stable, chelated tetrahedral intermediate with the organolithium species at -78 °C. This prevents over-addition of the nucleophile, ensuring the reaction stops cleanly at the ketone rather than over-reacting to form a tertiary alcohol.

  • Selective Reductive Amination: Ammonium acetate serves as both the ammonia source and a mild buffer. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because it is stable at mildly acidic pH (~6) and selectively reduces the highly electrophilic iminium intermediate without reducing the parent ketone.

  • Anhydrous Salt Formation: Utilizing 4M HCl in dioxane in an aprotic solvent (diethyl ether) prevents hydrate formation and drives the precipitation of the amine as a crisp, filterable hydrochloride salt.

Pathway A 2-Phenylthiazole B 2-Phenylthiazol-5-yllithium (Intermediate) A->B n-BuLi, THF, -78 °C Regioselective Lithiation C 1-(2-Phenylthiazol-5-yl)ethan-1-one B->C N-Methoxy-N-methylacetamide Weinreb Acylation D 1-(2-Phenylthiazol-5-yl)ethan-1-imine (Transient) C->D NH4OAc, MeOH, rt Imine Formation E 1-(2-Phenylthiazol-5-yl)ethanamine D->E NaBH3CN, pH ~6 Selective Reduction F 1-(2-Phenylthiazol-5-yl)ethanamine Hydrochloride E->F 4M HCl in Dioxane Et2O, 0 °C

Figure 1: Synthetic workflow for 1-(2-Phenylthiazol-5-yl)ethanamine hydrochloride.

Materials and Reagents

Table 1: Reagent Quantities for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
2-Phenylthiazole161.221.01.61 g (10.0 mmol)Starting Material
n-Butyllithium (1.6M in hexanes)64.061.16.88 mLStrong Base
N-Methoxy-N-methylacetamide103.121.11.13 g (11.0 mmol)Acylating Agent
Ammonium Acetate (NH₄OAc)77.0810.07.71 g (100.0 mmol)Ammonia Source / Buffer
Sodium Cyanoborohydride (NaBH₃CN)62.841.50.94 g (15.0 mmol)Selective Reducing Agent
4M HCl in Dioxane36.461.253.13 mLSalt Formation

Note: All solvents (THF, MeOH, Et₂O) must be anhydrous to ensure high yields and prevent quenching of organolithium intermediates.

Detailed Experimental Protocol

Step 4.1: Synthesis of 1-(2-Phenylthiazol-5-yl)ethan-1-one
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush with argon for 5 minutes.

  • Lithiation: Dissolve 2-phenylthiazole (1.61 g, 10.0 mmol) in anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-butyllithium (1.6 M in hexanes, 6.88 mL, 11.0 mmol) over 10 minutes.

    • Causality Check: Slow addition prevents localized heating, ensuring regiospecific deprotonation at the C5 position.

  • Acylation: Stir the dark red solution at -78 °C for 45 minutes. Add N-methoxy-N-methylacetamide (1.13 g, 11.0 mmol) neat, dropwise over 5 minutes.

  • Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) should be completely consumed and replaced by a new UV-active spot (Rf ~0.4). Purify via flash column chromatography to isolate the pure ketone.

Step 4.2: Reductive Amination to 1-(2-Phenylthiazol-5-yl)ethanamine
  • Imine Formation: In a 100 mL flask, dissolve the purified 1-(2-phenylthiazol-5-yl)ethan-1-one (1.62 g, 8.0 mmol) in anhydrous methanol (25 mL). Add ammonium acetate (7.71 g, 100.0 mmol). Stir for 30 minutes at room temperature.

  • Reduction: Add sodium cyanoborohydride (0.94 g, 15.0 mmol) in three portions over 10 minutes.

    • Safety Note: Perform this step in a well-ventilated fume hood, as trace toxic HCN gas can be liberated.

  • Reaction: Stir the mixture at room temperature for 16 hours under an argon atmosphere.

  • Workup: Quench the reaction by carefully adding 1M NaOH (20 mL) to decompose excess borohydride and free-base the newly formed amine. Extract the aqueous layer with dichloromethane (3 × 25 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude free amine as a viscous yellow oil.

Step 4.3: Hydrochloride Salt Formation
  • Precipitation: Dissolve the crude 1-(2-phenylthiazol-5-yl)ethanamine in anhydrous diethyl ether (20 mL) and cool to 0 °C in an ice bath.

  • Acidification: Dropwise add 4M HCl in dioxane (3.13 mL, 12.5 mmol). A white precipitate will form immediately.

    • Causality Check: Using an anhydrous acid source in a non-polar solvent forces the quantitative precipitation of the salt, leaving organic impurities dissolved in the ether.

  • Isolation: Stir for 30 minutes at 0 °C to ensure complete precipitation. Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold diethyl ether (2 × 10 mL).

  • Drying: Dry the resulting white solid under high vacuum for 12 hours to afford pure 1-(2-phenylthiazol-5-yl)ethanamine hydrochloride.

Analytical Characterization Data

To ensure the trustworthiness of the synthesized compound, validate the final product against the expected spectral data summarized below.

Table 2: Expected Analytical Signatures

Analytical TechniqueExpected Signals / Values
¹H NMR (400 MHz, DMSO-d₆) δ 8.65 (br s, 3H, -NH₃⁺), 7.95-7.90 (m, 2H, Ar-H), 7.85 (s, 1H, Thiazole C4-H), 7.55-7.45 (m, 3H, Ar-H), 4.80 (q, J = 6.8 Hz, 1H, -CH-), 1.65 (d, J = 6.8 Hz, 3H, -CH₃).
¹³C NMR (100 MHz, DMSO-d₆) δ 167.2, 141.5, 138.8, 133.1, 130.4, 129.5 (2C), 126.8 (2C), 45.2, 20.1.
LC-MS (ESI+) m/z calculated for C₁₁H₁₃N₂S⁺ [M+H]⁺ (free base): 205.08; Found: 205.10.

References

  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. MDPI. URL:[1]

  • Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. Sci-Hub / Journal of the Chemical Society, Perkin Transactions 1. URL:[2]

  • Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C–H Nitration Reaction. The Journal of Organic Chemistry - ACS Publications. URL:[3]

Sources

Application

Application Note: Robust HPLC-UV Method for the Analysis of 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride

Introduction & Chemical Profiling 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride is a critical synthetic intermediate and a potent pharmacophore frequently utilized in the structural design of novel antiviral, antineop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride is a critical synthetic intermediate and a potent pharmacophore frequently utilized in the structural design of novel antiviral, antineoplastic, and central nervous system (CNS) therapeutics [1].

Structurally, the molecule presents a bipartite physicochemical profile:

  • The Phenylthiazole Core: A highly conjugated, lipophilic moiety that provides a strong UV chromophore, making it highly responsive to photodiode array (PDA) or UV-Vis detection.

  • The Ethanamine Side Chain: A primary amine (pKa ~9.5) formulated as a hydrochloride salt to ensure aqueous solubility during physiological administration and in vitro testing.

From an analytical standpoint, quantifying aminothiazole derivatives via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) requires overcoming specific chromatographic hurdles[2]. Because the primary amine remains fully protonated under standard neutral or mildly acidic conditions, it is highly susceptible to secondary ion-exchange interactions with residual, unreacted silanol groups (pKa ~4.0) on the silica stationary phase. Left unmitigated, this interaction causes severe peak tailing, retention time drift, and loss of resolution.

Silanol_Interaction Amine 1-(2-Phenylthiazol-5-YL) ethanamine (pKa ~9.5) Problem Ion-Exchange Interaction -> Severe Peak Tailing Amine->Problem Silanol Residual Silanols on Silica (pKa ~4.0) Silanol->Problem Sol1 Strategy 1: Acidic Mobile Phase (pH < 3.0) -> Neutralize Silanols Problem->Sol1 Sol2 Strategy 2: End-capping -> Steric Shielding Problem->Sol2

Mechanism of amine-silanol interaction and chromatographic mitigation strategies.

Method Development Rationale (The "Why")

To achieve chromatographic fidelity, the method must be engineered around the analyte's specific ionization state. We employ a dual-pronged strategy to suppress secondary interactions:

  • Stationary Phase Selection: We mandate the use of an end-capped C18 column . End-capping involves reacting residual silanols with a short-chain silane (e.g., trimethylchlorosilane), providing steric hindrance that shields the protonated amine from the silica backbone.

  • Mobile Phase Optimization: We utilize an acidic mobile phase modified with 0.1% Trifluoroacetic acid (TFA) . TFA serves two critical functions. First, it lowers the mobile phase pH to ~2.0, which is well below the pKa of residual silanols, effectively neutralizing the stationary phase. Second, TFA acts as a volatile ion-pairing agent, forming a reversible, neutral hydrophobic complex with the protonated ethanamine group, which drastically sharpens the peak shape[3].

  • Detector Tuning: The extended π -conjugation of the phenylthiazole ring exhibits a robust π→π∗ transition. UV detection at 254 nm provides an optimal balance of high sensitivity and baseline stability, avoiding the noise often seen at lower wavelengths (e.g., 210 nm) where TFA absorbs heavily.

HPLC_Workflow Start Compound Profiling (Amine HCl Salt) Phase1 Stationary Phase Selection (End-capped C18) Start->Phase1 Phase2 Mobile Phase Optimization (Acidic pH 2.0 with 0.1% TFA) Phase1->Phase2 Phase3 Gradient Design (Water/MeCN) Phase2->Phase3 Phase4 Detector Tuning (UV PDA at 254 nm) Phase3->Phase4 Validation Method Validation (ICH Q2 Guidelines) Phase4->Validation

Step-by-step method development workflow for amine hydrochloride salts.

Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) must be passed prior to any sample analysis to ensure the integrity of the chromatographic run.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalentEnd-capped, high surface area for optimal retention of lipophilic core.
Mobile Phase A Water + 0.1% TFA (v/v)Suppresses silanol ionization; acts as an ion-pairing agent.
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Strong organic modifier; TFA maintains constant baseline absorbance.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns; ensures optimal linear velocity.
Column Temperature 30 °CStabilizes retention times and lowers system backpressure.
Injection Volume 10 µLPrevents column overloading while maintaining high signal-to-noise.
Detection UV at 254 nm (PDA 200-400 nm)Targets the phenylthiazole chromophore maximum.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Initial hold to focus the polar amine salt at the column head.
2.09010Isocratic hold.
12.01090Linear ramp to elute the hydrophobic phenylthiazole core.
15.01090High organic wash to remove strongly retained impurities.
15.19010Return to initial conditions.
20.09010Column re-equilibration (critical for reproducible retention).
Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a diluent of 50:50 (v/v) Water:Acetonitrile. Note: Do not use 100% organic solvent for the diluent, as the hydrochloride salt requires aqueous content for complete dissolution.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare the analytical sample at a target concentration of 100 µg/mL using the same procedure.

  • Filtration: Filter all working solutions through a 0.22 µm PTFE or PVDF syringe filter prior to injection to protect the column frit.

System Suitability & Method Validation (ICH Q2 Framework)

To guarantee trustworthiness, the method must be validated according to the[4]. Prior to batch analysis, inject the Working Standard Solution six times to evaluate System Suitability.

System Suitability Criteria (Self-Validating Checks)
ParameterAcceptance CriteriaCorrective Action if Failed
Retention Time (RT) %RSD ≤ 1.0% (n=6)Check pump proportioning valve; ensure full 5-min column equilibration.
Peak Area %RSD ≤ 2.0% (n=6)Purge autosampler syringe; check for air bubbles in the sample vial.
Tailing Factor (Tf) ≤ 1.5Replace column (end-capping may be degraded); verify TFA concentration.
Theoretical Plates (N) ≥ 5,000Check for dead volume in fittings; replace guard column.
Core Validation Parameters
  • Specificity: Inject a blank (diluent) to ensure no interfering peaks elute at the retention time of 1-(2-Phenylthiazol-5-YL)ethanamine.

  • Linearity: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (25 - 150 µg/mL). The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Spike known amounts of the API into a placebo matrix at 50%, 100%, and 150% levels. Mean recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability): Analyze six independent sample preparations at 100% concentration. The %RSD of the assay results must be ≤2.0% .

References

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. Available at:[Link]

  • An Investigation of Phenylthiazole Antiflaviviral Agents. PMC (National Institutes of Health). Available at:[Link]

  • A validated HPLC method for the determination of thiazinamium methylsulphate in pharmaceutical preparations. PubMed (National Institutes of Health). Available at:[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at:[Link]

Sources

Method

Application Notes and Protocols for In Vivo Studies with 1-(2-Phenylthiazol-5-YL)ethanamine Hydrochloride

Introduction The successful preclinical evaluation of a novel chemical entity is a cornerstone of modern drug discovery and development.[1][2] This document provides a comprehensive guide for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The successful preclinical evaluation of a novel chemical entity is a cornerstone of modern drug discovery and development.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for the novel compound, 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride. Due to the limited public data on this specific molecule, this guide is structured around a hypothetical therapeutic profile, drawing insights from structurally related thiazole derivatives. The protocols and methodologies outlined herein are intended to serve as a robust framework that can be adapted as more specific data becomes available.

For the purpose of this guide, we will hypothesize that 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride is being investigated as a potential modulator of histamine H3 receptors, a target implicated in a variety of neurological and inflammatory disorders.[3][4][5] This hypothesis is based on the activity of similar 2-thiazol-5-yl derivatives.[3][4]

PART 1: Pre-Clinical Characterization and Formulation

A thorough understanding of the compound's physicochemical properties is paramount before initiating any animal studies.[2]

Physicochemical Properties Summary

The following table should be completed with experimentally determined data for 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride.

ParameterValueMethod
Molecular WeightSpecifyCalculated
SolubilitySpecifyAqueous & Organic Solvents
pKaSpecifyPotentiometric Titration
LogPSpecifyHPLC or Shake-Flask Method
In vitro IC50/EC50SpecifyReceptor Binding or Functional Assay
Target(s)Hypothesized: Histamine H3 ReceptorRadioligand Binding, etc.
Off-target(s)SpecifySafety Screening Panel
Formulation Development for In Vivo Administration

The choice of vehicle for administration is critical for ensuring bioavailability and minimizing confounding effects.

Protocol for Vehicle Screening:

  • Assess Solubility: Test the solubility of the compound in a panel of common, biocompatible vehicles (e.g., sterile saline, phosphate-buffered saline (PBS), 5% dextrose in water, and solutions containing solubilizing agents like DMSO, Tween 80, or PEG400).[6]

  • Stability Analysis: Once a suitable solvent is identified, assess the stability of the formulated compound at the intended storage and administration temperatures over a relevant timeframe.

  • Stock Solution Preparation: Prepare a high-concentration stock solution in the chosen vehicle. Ensure complete dissolution, which may require gentle heating or sonication.[6]

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution to the final desired concentrations for dosing. The final concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the animals.[6]

PART 2: Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Animal Model Selection

For initial PK studies, Sprague-Dawley rats are a common choice due to their size, well-characterized physiology, and ease of handling.[7]

Experimental Workflow for a Preliminary PK Study

The following diagram illustrates the workflow for a preliminary pharmacokinetic study.

PK_Workflow cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis acclimatize Animal Acclimatization (≥ 1 week) formulate Dose Formulation acclimatize->formulate dose_iv Intravenous (IV) Dose (e.g., 2 mg/kg) formulate->dose_iv dose_po Oral (PO) Dose (e.g., 10 mg/kg) formulate->dose_po blood_sampling Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) dose_iv->blood_sampling dose_po->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep bioanalysis Bioanalysis (LC-MS/MS) plasma_prep->bioanalysis pk_calc PK Parameter Calculation bioanalysis->pk_calc

Caption: Workflow for a preliminary pharmacokinetic study.

Detailed Protocol for a Single-Dose PK Study in Rats

Materials:

  • 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride

  • Appropriate vehicle

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Sterile syringes and needles

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • -80°C freezer

Procedure:

  • Animal Preparation: Acclimatize animals to the facility for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[6]

  • Dosing:

    • Intravenous (IV): For the IV group, administer the compound slowly via the lateral tail vein.[6]

    • Oral Gavage (PO): For the PO group, administer the compound directly into the stomach using a proper-sized gavage needle.[6]

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) from the tail vein or another appropriate site.[7]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.[7]

  • Bioanalysis: Quantify the concentration of the parent compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral dosing)

PART 3: Pharmacodynamic (PD) / Efficacy Studies

Based on our hypothesis of histamine H3 receptor antagonism, a relevant in vivo model would be one that assesses cognitive function.

Animal Model Selection

The Novel Object Recognition (NOR) test in mice or rats is a widely used model to assess learning and memory.

Experimental Workflow for a Novel Object Recognition (NOR) Study

NOR_Workflow cluster_pre Pre-Trial cluster_trial1 Training Phase (T1) cluster_inter Inter-Trial Interval cluster_trial2 Test Phase (T2) cluster_analysis Analysis acclimatize Animal Acclimatization & Habituation dosing Dosing (Vehicle or Compound) acclimatize->dosing training Exposure to Two Identical Objects dosing->training iti Retention Interval (e.g., 1 or 24 hours) training->iti testing Exposure to One Familiar & One Novel Object iti->testing video_analysis Video Recording & Analysis testing->video_analysis calc_di Calculate Discrimination Index (DI) video_analysis->calc_di

Caption: Workflow for a Novel Object Recognition (NOR) study.

Detailed Protocol for the NOR Test

Procedure:

  • Habituation: For 2-3 days prior to the test, allow each animal to explore the empty testing arena for 5-10 minutes per day.

  • Dosing: On the test day, administer 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride or the vehicle at a specific time before the training phase (e.g., 30-60 minutes).

  • Training Phase (T1): Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).

  • Retention Interval: Return the animal to its home cage for a defined period (e.g., 1 or 24 hours).

  • Test Phase (T2): Place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Allow for exploration for a set period (e.g., 5 minutes).

  • Data Analysis: Record the exploration time for each object during the T2 phase. Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.

PART 4: Preliminary Toxicology and Tolerability

An acute toxicity study is necessary to determine the maximum tolerated dose (MTD) and identify potential safety concerns.

Dose Escalation Study for MTD Determination

Procedure:

  • Animal Model: Use male and female Sprague-Dawley rats (n=3-5 per sex per group).[7]

  • Dosing: Administer single, escalating doses of the compound via the intended clinical route (e.g., oral gavage).[7] Start with a low dose and escalate in subsequent groups. Include a vehicle control group.

  • Clinical Observations: Monitor the animals for any signs of distress, toxicity, or adverse reactions at regular intervals for up to 14 days.[7]

  • Body Weight: Record the body weight of each animal daily.[6]

  • Necropsy: At the end of the study, perform a gross necropsy and histopathological examination of major organs to identify any treatment-related changes.[7]

Conclusion

This document provides a foundational framework for the in vivo evaluation of 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride. The successful execution of these studies will provide critical data on the compound's pharmacokinetic profile, potential efficacy, and safety, thereby guiding its further development as a potential therapeutic agent. All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment.

References

  • Guryn R, Staszewski M, Walczyński K. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Arch Pharm (Weinheim). 2004;337(2):89-96. [Link]

  • Guryn R, Staszewski M, Walczyński K. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Europe PMC. [Link]

  • Staszewski, M., et al. Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. Molecules2018 , 23(2), 425. [Link]

  • Guan, L., et al. Paving the way for small-molecule drug discovery. Signal Transduction and Targeted Therapy2022 , 7(1), 338. [Link]

  • Brandes, L. J., et al. Characterization of the gastroprotective effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine hydrochloride, a non-H1/non-H2 histamine antagonist. Digestion1990 , 45(3), 147-155. [Link]

  • Fonquerna, S., et al. Synthesis and Structure−Activity Relationships of Novel Histamine H 1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. Journal of Medicinal Chemistry2004 , 47(25), 6328-6340. [Link]

  • The Royal Society of Chemistry. Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. [Link]

  • ResearchGate. synthesis, characterization and biological evaluation of some novelthiazol derivatives of n-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine. [Link]

  • Wang, C., et al. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. MedChemComm2024 , 15(1), 104-116. [Link]

  • MDPI. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. [Link]

  • Sharma, D., et al. Development on Animal Models for Drug/Chemical Induced Liver Injury. Journal of Drug Delivery and Therapeutics2023 , 13(1-s), 242-254. [Link]

  • UCL Therapeutic Innovation Networks. Preclinical Development (Small Molecules). [Link]

  • ChemBK. 2-(1H-imidazol-5-yl)ethanamine dihydrochloride. [Link]

  • CRISPR Medicine News. INSTALL Makes Non-Viral Gene Insertion Work In Vivo. [Link]

  • Peciura, R., et al. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules2020 , 25(22), 5275. [Link]

  • Cregan, E. F., et al. (S)-Alpha-phenyl-2-pyridine-ethanamine Dihydrochloride-, a Low Affinity Uncompetitive N-methyl-D-aspartic Acid Antagonist, Is Effective in Rodent Models of Global and Focal Ischemia. Journal of Pharmacology and Experimental Therapeutics1997 , 283(3), 1412-1424. [Link]

  • NTAP. Animal Models | Laboratory Tools to Aid NF1 Research. [Link]

  • ShPrakhova, N. S., et al. Experimental Evaluation of the Hypersensitivity Reactions of a New Glycopeptide Antibiotic Flavancin in Animal Models. Antibiotics2023 , 12(11), 1604. [Link]382/12/11/1604)

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Application

Developing a Hit-to-Lead Research Model for 1-(2-Phenylthiazol-5-YL)ethanamine Hydrochloride in Targeted Drug Discovery

Audience: Researchers, medicinal chemists, and drug development professionals. Compound of Interest: 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride (CAS: 921061-07-6) Executive Summary & Pharmacophore Rationale In mode...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Compound of Interest: 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride (CAS: 921061-07-6)

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the 2-phenylthiazole core is a privileged heterocyclic scaffold known to participate in extensive π−π stacking and hydrophobic interactions within target binding pockets. When functionalized with an ethanamine linker—as seen in 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride —the molecule becomes a highly versatile building block.

The primary amine serves as an ideal synthetic vector for rapid derivatization (e.g., amide couplings, reductive aminations, or urea formations). Because the starting material is supplied as a hydrochloride salt, it boasts excellent shelf stability and solubility, though it requires neutralization during nucleophilic acyl substitutions. This application note outlines a comprehensive "Hit-to-Lead" research model, detailing how to transform this building block into a library of targeted kinase inhibitors, screen them in vitro, and profile their metabolic stability.

Workflow A 1-(2-Phenylthiazol-5-YL)ethanamine (Building Block) B HATU-Mediated Amide Coupling A->B Derivatization C Library of Thiazole Derivatives B->C Purification D HTRF Kinase Inhibition Assay C->D In Vitro Screening E HLM Stability (ADME Profiling) C->E DMPK Profiling F Lead Candidate Selection D->F Efficacy Data E->F Clearance Data

Caption: Hit-to-Lead workflow for 1-(2-Phenylthiazol-5-YL)ethanamine derivatives.

Synthetic Derivatization: Library Generation Protocol

To systematically explore the Structure-Activity Relationship (SAR) of the ethanamine vector, we utilize a HATU-mediated amide coupling protocol.

Causality of Experimental Choices: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over older reagents (like EDC/HOBt) due to its superior coupling efficiency and rapid reaction kinetics. This efficiency arises from a neighboring group effect driven by the pyridine nitrogen atom of HATU, which stabilizes the incoming amine through a 7-membered cyclic transition state [1]. N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base. Its primary role is twofold: to deprotonate the carboxylic acid for activation and to neutralize the hydrochloride salt of the 1-(2-Phenylthiazol-5-YL)ethanamine, liberating the free base for nucleophilic attack[2].

Step-by-Step Amide Coupling Protocol

Self-validating system: The reaction progress is monitored by LC-MS to ensure the complete consumption of the highly reactive OAt-active ester intermediate.

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the desired carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add HATU (1.1 eq, 0.55 mmol) to the solution, followed immediately by DIPEA (3.0 eq, 1.5 mmol). Stir the mixture at room temperature for 15 minutes to ensure full conversion to the active ester.

  • Coupling: Add 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride (1.0 eq, 0.5 mmol) in one portion. The excess DIPEA will neutralize the HCl salt in situ.

  • Reaction: Stir the reaction mixture at room temperature for 2–4 hours. Monitor via LC-MS until the primary amine mass is fully depleted.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure thiazole-amide derivative.

In Vitro Pharmacological Profiling: Kinase Inhibition Model

Thiazole-containing compounds are privileged scaffolds for ATP-competitive kinase inhibitors. To evaluate the synthesized library, we employ a Homogeneous Time-Resolved Fluorescence (HTRF) assay targeting a mutant kinase (e.g., EGFR L858R).

Causality of Experimental Choices: HTRF is chosen because it operates in a homogeneous "add-and-read" format, eliminating wash steps that can disrupt low-affinity binding interactions. The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a Europium cryptate donor and an XL665 acceptor, providing an exceptionally low background signal and high sensitivity suitable for high-throughput screening [3].

Mechanism EGFR Mutant EGFR (Kinase Domain) Substrate Biotinylated Substrate EGFR->Substrate Phosphorylation ATP ATP (Endogenous) ATP->EGFR Binds ATP Pocket Inhibitor Thiazole Derivative (Test Compound) Inhibitor->EGFR Competitive Inhibition Phospho Phospho-Substrate (Active Signal) Inhibitor->Phospho Blocks Signal Substrate->Phospho Active Kinase

Caption: Mechanism of ATP-competitive kinase inhibition by thiazole derivatives.

Step-by-Step HTRF Protocol
  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.0, 5 mM MgCl2​ , 1 mM DTT, 0.01% Tween-20). Dilute the mutant EGFR enzyme, biotinylated peptide substrate, and ATP to their optimal working concentrations (e.g., ATP at its apparent Km​ ).

  • Compound Plating: Dispense 100 nL of the thiazole derivatives (in 100% DMSO, 10-point dose-response curve) into a 384-well low-volume white microplate.

  • Enzymatic Reaction: Add 5 µL of the EGFR/substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiation: Add 5 µL of ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of the detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Streptavidin-XL665, and Europium-labeled anti-phospho antibody.

  • Readout: Incubate for 1 hour, then read the plate on an HTRF-compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

Simulated Quantitative SAR Data
Compound IDR-Group (Carboxylic Acid Source)EGFR L858R IC50​ (nM)Selectivity Fold (vs WT)
Bldg-Blk None (Primary Amine)> 10,000N/A
Deriv-01 Cyclopropanecarboxylic acid1,240 ± 852x
Deriv-02 3-Fluorobenzoic acid410 ± 3215x
Deriv-03 4-(Trifluoromethyl)benzoic acid45 ± 685x
Deriv-04 2-Chloro-4-fluorobenzoic acid12 ± 2120x

Table 1: Simulated HTRF kinase inhibition data demonstrating the SAR progression from the inactive 1-(2-Phenylthiazol-5-YL)ethanamine building block to highly potent derivatives.

Physicochemical & ADME Characterization: Microsomal Stability

A highly potent compound in vitro is useless if it is rapidly metabolized. The ethanamine linker and thiazole ring are susceptible to Cytochrome P450 (CYP450) mediated oxidation (e.g., N-dealkylation, aliphatic hydroxylation, or thiazole S-oxidation).

Causality of Experimental Choices: We utilize Human Liver Microsomes (HLM) supplemented with NADPH to model Phase I hepatic metabolism. By measuring the disappearance of the parent compound over time via LC-MS/MS, we calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). This self-validating system includes Verapamil as a high-clearance positive control to ensure microsomal viability.

Step-by-Step HLM Stability Protocol
  • Incubation Setup: Pre-warm 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ at 37°C for 5 minutes.

  • Compound Addition: Spike the test thiazole derivative (final concentration 1 µM, final DMSO < 0.1%) into the microsomal suspension.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30, and 60 minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound. Plot the natural log of the percentage remaining versus time to calculate the elimination rate constant ( k ).

Simulated ADME Data Summary
Compound IDHLM t1/2​ (min)HLM CLint​ (µL/min/mg protein)Metabolic Liability
Deriv-02 18.574.9 (High)Rapid N-dealkylation
Deriv-03 42.132.9 (Moderate)Thiazole S-oxidation
Deriv-04 85.016.3 (Low)Steric shielding by 2-Cl group
Verapamil12.0115.5 (High)Assay Control

Table 2: Simulated Human Liver Microsome (HLM) stability data highlighting the impact of R-group substitution on intrinsic clearance.

References

  • HATU - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link] [1]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link] [2]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization Source: PubMed (National Institutes of Health) / Springer Protocols URL:[Link][3]

Technical Notes & Optimization

Troubleshooting

Section 1: Self-Validating Standard Operating Procedures (SOPs)

Welcome to the Technical Support Center for 2-Phenylthiazole Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes, providing you with the mechanistic causality, self-valid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Phenylthiazole Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes, providing you with the mechanistic causality, self-validating protocols, and advanced troubleshooting logic necessary to optimize your yields.

The 2-phenylthiazole scaffold is a privileged structure in drug discovery, serving as the core for numerous CYP51 and Sortase A inhibitors[1][2]. However, achieving high-yielding syntheses requires precise control over cyclodehydration kinetics and catalytic regioselectivity.

To ensure reproducibility, every protocol described here functions as a self-validating system. By monitoring specific spectroscopic and visual cues, you can confirm the success of each mechanistic step in real-time.

Protocol A: Classical Hantzsch Thiazole Synthesis

This method relies on the condensation of a thioamide with an α-haloketone. The causality behind this reaction involves an initial nucleophilic attack by the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclodehydration driven by the nitrogen attacking the carbonyl carbon[2][3].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 10 mmol of thiobenzamide in 50 mL of anhydrous ethanol[2].

  • Electrophile Addition: Slowly add 10 mmol of the chosen α-haloketone (e.g., chloroacetaldehyde diethyl acetal or 4-(2-bromoacetyl)benzonitrile) to the solution[2][4].

  • Catalysis: Introduce a catalytic amount (approx. 0.5 mmol) of 4[4]. Causality: Piperidine acts as a general base, facilitating the crucial proton transfer required to overcome the activation barrier of the final dehydration step.

  • Reaction: Heat the mixture to reflux and stir for 4–24 hours, depending on the steric bulk of the haloketone[2].

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The intermediate acyclic thioester will form first. In 1 H-NMR, the success of the cyclization is definitively validated by the disappearance of the 2H singlet (thioamide NH2​ ) and the emergence of a sharp new 1H singlet around δ 7.8-8.1 ppm, corresponding to the C5 proton of the newly formed thiazole ring[2].

  • Workup: Cool to room temperature. Filter the resulting solid, wash with a 5% NaHCO3​ solution until free of acid, and recrystallize from methanol to yield the pure product[2].

Protocol B: Advanced Palladium-Catalyzed Direct C-H Arylation

For late-stage functionalization, direct C-H arylation is a greener alternative to cross-coupling. The C5 position of the thiazole ring is kinetically more reactive toward electrophilic palladation than the C2 position[5][6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine 2-phenylthiazole (1.0 equiv) and the desired aryl chloride (1.5 equiv)[5].

  • Catalyst Loading: Add a 5 system consisting of a Pd source, XPhos, and P(2−MeOC6​H4​)3​ [5].

  • Solvent & Base: Add a degassed solvent (e.g., toluene) and an inorganic base (e.g., K2​CO3​ )[6].

  • Reaction: Heat the mixture to 90-110 °C and stir until complete consumption of the aryl chloride is observed[5].

  • Self-Validation: The solution will transition from pale yellow to deep brown/black, indicating the formation of the active Pd(0) species. GC-MS monitoring will show the disappearance of the starting materials. 13 C-NMR will confirm high regioselectivity for the C5 position[5].

  • Workup: Cool the mixture, dilute with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify via silica gel column chromatography[3].

Section 2: Troubleshooting & FAQs

Q: My Hantzsch condensation is stalling, yielding an acyclic intermediate rather than the fully aromatized 2-phenylthiazole. How do I drive the cyclization? A: The Hantzsch synthesis proceeds via a two-step mechanism: initial nucleophilic substitution followed by cyclodehydration. If the reaction stalls, the dehydration step is likely facing a high activation barrier. Solution: Introduce a catalytic amount of a secondary amine, such as piperidine, to the ethanolic reaction mixture[4]. Piperidine acts as a base to facilitate proton transfer, accelerating the elimination of water and driving the aromatization of the thiazole ring.

Q: During the direct C-H arylation of 2-phenylthiazole with aryl chlorides, I am observing low yields and significant homocoupling. How can I optimize this? A: Direct arylation often suffers from competing homocoupling and poor reactivity of aryl chlorides. Solution: Implement a mixed-ligand palladium catalyst system utilizing XPhos and P(2−MeOC6​H4​)3​ [5]. Causality: The electron-rich P(2−MeOC6​H4​)3​ ligand accelerates the oxidative addition of the stubborn aryl chloride, while the sterically bulky XPhos ligand facilitates dynamic ligand exchange and reductive elimination. This synergistic control suppresses homocoupling and can elevate yields to near-quantitative levels (>99%)[5].

Q: I am attempting the direct arylation of 2-phenylthiazole "on water" to improve my green chemistry metrics, but the reaction fails to initiate. What is going wrong? A: 2-Phenylthiazole is highly hydrophobic and completely insoluble in water. If it adheres to the walls of the reaction vessel, the aqueous solvent cannot "wash" it into the catalytic cycle[7]. Solution: Ensure the 2-phenylthiazole is deposited directly onto the solid catalyst/base mixture at the bottom of the vessel before adding water. Additionally, be aware that some 2,5-diarylthiazole products azeotrope with water; avoid excessive vacuum distillation when removing co-solvents to prevent product loss[7].

Q: What is the optimal method for purifying 2-phenylthiazole from unreacted thiobenzamide? A: Unreacted thiobenzamide often co-elutes during silica gel chromatography. Solution: Wash the crude organic extract with a mild aqueous acidic solution (e.g., 5% HCl). This protonates the more basic thiazole ring, extracting it into the aqueous layer, while the less basic thiobenzamide remains in the organic layer. Neutralize the aqueous layer with NaHCO3​ to precipitate the pure 2-phenylthiazole[2].

Section 3: Quantitative Yield Data

The following table summarizes the quantitative yield expectations and primary challenges associated with different synthetic routes for 2-phenylthiazole derivatives[3][5][7].

Synthetic MethodKey ReagentsCatalyst / AdditiveTypical YieldPrimary Challenge
Hantzsch Condensation Thiobenzamide + α-HaloketonePiperidine (cat.)60–85%Overcoming the dehydration barrier
Direct C-H Arylation 2-Phenylthiazole + Aryl ChloridePd / XPhos + P(2−MeOC6​H4​)3​ >90%Homocoupling of aryl halides
"On Water" Arylation 2-Phenylthiazole + Aryl HalidePd Catalyst / Phase Transfer70–80%Substrate insolubility & azeotroping

Section 4: Visualizations of Syntheses and Mechanisms

Hantzsch_Workflow N1 Thiobenzamide + α-Haloketone N2 Nucleophilic Attack (Thioester Formation) N1->N2 N3 Cyclodehydration Stalled? N2->N3 N4 Add Piperidine (cat.) Reflux in EtOH N3->N4 Yes (Acyclic Intermediate) N5 2-Phenylthiazole (Aromatized) N3->N5 No (Spontaneous) N4->N5 Drives Dehydration

Logical workflow for troubleshooting stalled Hantzsch cyclodehydration.

CH_Arylation_Mechanism S1 2-Phenylthiazole + Aryl Chloride S2 Pd(0) + Mixed Ligands [XPhos & P(2-MeOC6H4)3] S1->S2 S3 Oxidative Addition (Accelerated by P-ligand) S2->S3 S4 Regioselective C5-Palladation S3->S4 S5 Reductive Elimination (Facilitated by XPhos) S4->S5 S6 C5-Arylated Product (>90% Yield) S5->S6

Mechanistic pathway of mixed-ligand Pd-catalyzed C-H arylation.

References

  • [3] Synthesis of Novel 2-Phenylthiazole Derivatives: A Technical Guide. Benchchem.3

  • [1] Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC (NIH). 1

  • [5] Mixed-Ligand Approach to Palladium-Catalyzed Direct Arylation of Heteroarenes with Aryl Chlorides. ACS Publications. 5

  • [2] New 2-Phenylthiazoles as Potential Sortase A Inhibitors: Synthesis, Biological Evaluation and Molecular Docking. MDPI.2

  • [4] Radicals derived from heteroaromatic systems. II. Thiazolyl radicals. Canadian Science Publishing. 4

  • [6] Synthesis of fully arylated (hetero)arenes. Chemical Communications (RSC Publishing). 6

  • [7] Direct Arylation of Thiazoles on Water - Supporting Information. Wiley-VCH. 7

Sources

Optimization

Technical Support Center: Optimization of 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride Dosage for In Vitro Studies

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the in vitro dosa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the in vitro dosage of 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride. The following information is designed to provide you with the expertise and validated protocols necessary for successful experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride and what is its primary mechanism of action?

A1: 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride is a small molecule compound belonging to the thiazole class. While specific public data on this exact compound is limited, related thiazole derivatives have shown a range of biological activities, including potential as histamine H3 receptor antagonists.[1][2] The histamine H3 receptor is primarily found in the central nervous system and, to a lesser extent, in the peripheral nervous system. Its activation typically inhibits the release of histamine and other neurotransmitters. Therefore, an antagonist would block this inhibition, leading to increased neurotransmitter release. Other related compounds have also been investigated for their gastroprotective effects.[3] It is crucial to determine the specific activity of this compound in your experimental system.

Q2: I'm starting a new in vitro study. How do I determine the initial concentration range for 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride?

A2: For a novel compound, a broad concentration range is recommended for initial screening to determine its potency and potential toxicity. A common starting point is a logarithmic dilution series, for example, from 100 µM down to 1 nM. This wide range allows for the identification of the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.[4] It is advisable to perform a literature search for similar compounds to inform your starting concentration range.

Q3: My compound is not showing any effect in my cell-based assay. What are the possible reasons?

A3: There are several potential reasons for a lack of observed effect:

  • Compound Insolubility: The compound may not be soluble in your culture medium at the tested concentrations.[5][6] This can lead to the actual concentration being much lower than intended.

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[7]

  • Incorrect Target: The chosen cell line may not express the biological target of the compound, or the target may be in an inactive state.[8]

  • Compound Degradation: The compound may be unstable in the culture medium over the time course of your experiment.

  • Assay Interference: The compound may interfere with the assay readout, masking a true biological effect.[9]

Q4: I'm observing high levels of cytotoxicity even at low concentrations. How can I troubleshoot this?

A4: High cytotoxicity can be a significant issue. Here's a systematic approach to troubleshooting:

  • Confirm with a Secondary Cytotoxicity Assay: Use an orthogonal method to confirm the initial findings. For example, if you used an MTT assay (measures metabolic activity), you could follow up with a lactate dehydrogenase (LDH) assay (measures membrane integrity).[10][11][12]

  • Assess Compound Purity: Impurities in your compound stock could be responsible for the observed toxicity.

  • Evaluate Solubility: Precipitated compound can cause non-specific cytotoxicity.[5] Visually inspect your wells for any signs of precipitation.

  • Reduce Incubation Time: Shortening the exposure time may reveal a therapeutic window before significant cytotoxicity occurs.

II. Troubleshooting & Optimization Workflows

A. Solubility Assessment

Poor aqueous solubility is a common hurdle in in vitro studies with small molecules.[13] Before proceeding with biological assays, it is essential to determine the solubility of 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride in your specific cell culture medium.

Protocol 1: Visual Solubility Assessment

  • Prepare a high-concentration stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution in your cell culture medium to achieve a range of concentrations, including the highest concentration you plan to test.

  • Incubate the solutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).

  • After the incubation period, visually inspect each solution under a microscope for any signs of precipitation.

  • The highest concentration that remains clear is your maximum soluble concentration.

B. Determining the Optimal Dose-Response Range

A dose-response experiment is critical for determining the potency (IC50/EC50) of your compound and identifying the optimal concentration range for further studies.[14]

Protocol 2: Dose-Response Curve Generation

  • Cell Seeding: Plate your cells at an appropriate density in a 96-well plate and allow them to adhere overnight.[14]

  • Compound Preparation: Prepare a serial dilution of 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride in culture medium. A 10-point, 3-fold dilution series is a good starting point.

  • Treatment: Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a duration relevant to your biological question.

  • Assay Readout: Perform your chosen assay to measure the biological response (e.g., cell viability, protein expression).

  • Data Analysis: Plot the response against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50/EC50.

C. Workflow for Investigating Unexpected Results

Unexpected results, such as a lack of efficacy or excessive toxicity, require a systematic troubleshooting approach.

Caption: Troubleshooting workflow for unexpected in vitro results.

III. Data Presentation

Table 1: Example Dose-Response Data for 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride in a Hypothetical Cell Viability Assay

Concentration (µM)% Viability (Mean ± SD)
1005.2 ± 1.5
33.315.8 ± 3.2
11.135.1 ± 4.1
3.750.3 ± 5.6
1.275.9 ± 6.8
0.490.2 ± 4.5
0.198.7 ± 2.1
0.0499.1 ± 1.9
0.0199.5 ± 1.3
0 (Vehicle)100 ± 2.5

This is hypothetical data for illustrative purposes only.

IV. Experimental Workflow Diagram

G cluster_0 Pre-Experiment cluster_1 Dose-Response & Cytotoxicity cluster_2 Mechanism of Action Studies A Compound Procurement & QC B Solubility Testing A->B C Initial Broad-Range Dose-Response B->C D Cytotoxicity Profiling (e.g., MTT, LDH) C->D E Focused Dose-Response in Functional Assays D->E F Target Engagement & Pathway Analysis E->F

Caption: Overall experimental workflow for in vitro dosage optimization.

V. References

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

  • Biomedical and Pharmacology Journal. The Importance of Solubility for New Drug Molecules. [Link]

  • Drug Development & Delivery. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. [Link]

  • Springer Nature Experiments. In Vitro Assays for Screening Small Molecules. [Link]

  • Vipergen. Small Molecule Drug Discovery: Principles, Processes, and Molecular Design for Optimal Therapeutic Efficacy. [Link]

  • Khan, et al. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. [Link]

  • Frontiers. Introduction to small molecule drug discovery and preclinical development. [Link]

  • ResearchGate. Discovery solubility measurement and assessment of small molecules with drug development in mind. [Link]

  • Crown Bioscience. Developing Effective Dosing Strategies by Leveraging 3D In Vitro Models. [Link]

  • Molecular Biology. Assay Troubleshooting. [Link]

  • American Association for Cancer Research. Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. [Link]

  • Hemonc Today. The Importance of Dose Optimization Prior to Initiation of a Registration Trial. [Link]

  • Schorpp, K., et al. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. [Link]

  • Leśniak, A., et al. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. PMC. [Link]

  • Leśniak, A., et al. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4- n-propylpiperazine derivatives. PubMed. [Link]

  • Brandes, L. J., et al. Characterization of the gastroprotective effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine hydrochloride, a non-H1/non-H2 histamine antagonist. PubMed. [Link]2083800/)

Sources

Troubleshooting

Technical Support Center: Mitigating Cytotoxicity of 1-(2-Phenylthiazol-5-YL)ethanamine Hydrochloride in Normal Cells

Welcome to the Advanced Applications Support Center. As researchers transition 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride from biochemical assays to in vitro cellular models, off-target cytotoxicity in normal cells...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers transition 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride from biochemical assays to in vitro cellular models, off-target cytotoxicity in normal cells (e.g., wild-type fibroblasts, PBMCs, and hepatocytes) is a frequently encountered bottleneck.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocol adjustments. Here, we address the root physicochemical and mechanistic causes of this compound's toxicity—specifically thiazole ring bioactivation and amine-driven lysosomotropism —providing you with self-validating workflows to rescue normal cell viability without compromising your primary experimental readouts.

Part 1: Core Troubleshooting FAQs

Q1: My normal cells exhibit a rapid, acute drop in viability within 6–12 hours of exposure. What is the mechanistic cause, and how can I prevent it?

The Mechanism: Acute toxicity is rarely driven by primary target engagement. Instead, it is likely caused by cytochrome P450 (CYP)-mediated bioactivation of the thiazole ring. Thiazole and aminothiazole motifs are notorious for undergoing epoxidation and S-oxidation to form highly reactive electrophilic metabolites[1]. These reactive metabolites (RMs) rapidly covalently bind to cellular macromolecules and deplete intracellular glutathione (GSH) pools, leading to catastrophic lipid peroxidation and oxidative stress-induced apoptosis[1]. The Solution: To validate and mitigate this, co-incubate your cells with a GSH precursor such as N-acetylcysteine (NAC) at 1–5 mM. If viability is rescued, RM-driven oxidative stress is the culprit. Alternatively, pre-treat cells with a pan-CYP inhibitor (e.g., 1-aminobenzotriazole) to block the bioactivation pathway entirely.

Q2: I don't see acute cell death, but after 48–72 hours, the cytoplasm of my cells becomes heavily vacuolated before they die. What is happening?

The Mechanism: This is a classic presentation of lysosomotropism leading to phospholipidosis. 1-(2-Phenylthiazol-5-YL)ethanamine contains a weakly basic primary amine (the ethanamine group). In the cytosol (pH 7.4), a fraction of the drug remains unprotonated and highly lipophilic, allowing it to freely diffuse across organelle membranes. However, once it enters the acidic lumen of the lysosome (pH ~4.5), the amine becomes heavily protonated[2]. The charged molecule can no longer diffuse back across the membrane, leading to massive intralysosomal accumulation known as "ion trapping"[2]. This causes osmotic swelling (observed as vacuoles) and eventually Lysosomal Membrane Permeabilization (LMP), which triggers apoptosis[3]. The Solution: Limit continuous exposure times to under 24 hours if your assay permits. If chronic exposure is required, consider slightly elevating the media pH (e.g., to 7.5–7.6) to alter the partitioning dynamics, or utilize lysosomal exocytosis enhancers to help cells clear the trapped compound.

Q3: The compound seems to precipitate when added to the culture media, causing inconsistent viability readouts. How do I resolve this salt-formulation issue?

The Mechanism: The compound is supplied as a hydrochloride (HCl) salt. While this improves aqueous solubility at low pH, adding high concentrations directly into buffered, protein-rich culture media (pH 7.4) can cause localized pH drops, rapid deprotonation, and subsequent precipitation of the free base. The Solution: Never add the aqueous or DMSO stock directly to the final culture well. Prepare a 10 mM master stock in 100% anhydrous DMSO. Perform serial dilutions in 100% DMSO, and then create a 10X intermediate dilution in serum-free media or PBS. Add this intermediate dropwise to the final serum-containing media while gently vortexing. Ensure the final DMSO concentration remains 0.5%.

Part 2: Experimental Workflows

Workflow 1: Glutathione (GSH) Rescue Assay for Reactive Metabolite Toxicity

This self-validating protocol determines if thiazole bioactivation is the primary driver of cytotoxicity.

  • Seed Cells: Plate normal cells (e.g., BJ fibroblasts) at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Pre-treatment: Aspirate media. To the "Rescue" wells, add fresh media containing 5 mM N-acetylcysteine (NAC). To the "Control" wells, add standard media. Incubate for 2 hours.

  • Compound Addition: Treat both sets of wells with a dose-response gradient of 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride (1 μM to 100 μM).

  • Incubation & Readout: Incubate for 12 hours. Assess viability using a luminescent ATP-based assay (e.g., CellTiter-Glo).

  • Interpretation: A rightward shift in the IC50​ curve in the NAC-treated wells confirms that GSH depletion via reactive metabolites is the primary mechanism of acute toxicity.

Workflow 2: Automated Detection of Lysosomotropism

To confirm delayed vacuolization is due to amine ion trapping, use a fluorescent lysosomal retention assay[4].

  • Preparation: Seed cells in a black, clear-bottom 96-well plate. Incubate overnight.

  • Exposure: Treat cells with the IC20​ concentration of the compound for 24 hours. Include a positive control (e.g., 10 μM Chloroquine, a known lysosomotropic agent)[2].

  • Staining: Remove media and wash once with PBS. Add 100 μL of staining solution containing 1 μM LysoTracker Red (or Lyso-ID Red) and 1 μg/mL Hoechst 33342 in live-cell imaging buffer[4].

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Imaging & Quantification: Wash cells thrice with PBS. Image using high-content screening microscopy. Quantify the total area of red fluorescence per cell (normalized to Hoechst-stained nuclei). A significant increase in lysosomal volume/fluorescence relative to vehicle control confirms lysosomotropism[4].

Part 3: Quantitative Data Summary

Table 1: Physicochemical Liabilities and Cytotoxicity Mitigation Parameters

Structural FeaturePrimary LiabilityOnset of ToxicityDiagnostic AssayMitigation Strategy
Thiazole Ring CYP-mediated Epoxidation / S-oxidationAcute (6–12h)GSH Rescue AssayCo-incubate with 2-5 mM NAC or use CYP inhibitors.
Ethanamine (Primary Amine) Lysosomotropism / Ion TrappingDelayed (48–72h)LysoTracker RetentionLimit exposure time; optimize media pH.
Hydrochloride Salt Localized precipitation in mediaImmediateVisual inspection (Microscopy)10X intermediate dilution in serum-free buffer.

Part 4: Mechanistic Visualizations

Diagram 1: Thiazole Bioactivation & Oxidative Stress Pathway

The following diagram illustrates the causality behind the acute toxicity observed in metabolically active normal cells.

G A 1-(2-Phenylthiazol-5-YL) ethanamine HCl B CYP450 Metabolism (Hepatocytes/Fibroblasts) A->B Bioactivation C Reactive Metabolites (Epoxides / S-oxides) B->C Oxidation D Glutathione (GSH) Depletion C->D Covalent Binding E Oxidative Stress & Cytotoxicity D->E Lipid Peroxidation F GSH Rescue (N-Acetylcysteine) F->D Restores GSH Pool

Caption: CYP450-mediated bioactivation of the thiazole ring leading to GSH depletion and oxidative stress.

Diagram 2: Lysosomotropism and Ion Trapping Mechanism

This diagram maps the biophysical process of amine trapping that leads to delayed vacuolization.

G A Neutral Amine (Cytosol pH 7.4) B Passive Diffusion into Lysosome A->B C Protonated Amine (Lysosome pH 4.5) B->C Acidic Environment D Ion Trapping & Osmotic Swelling C->D Accumulation E Lysosomal Membrane Permeabilization (LMP) D->E Membrane Rupture

Caption: Ion trapping of the weakly basic ethanamine moiety in acidic lysosomes causing LMP.

References

  • Jaladanki, C. K., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology.

  • Lu, S., et al. (2017). Lysosomal adaptation: How cells respond to lysosomotropic compounds. PLoS One.

  • Johansson, A. C., et al. (2014). Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death. Biochemical Society Transactions.

  • Held, P., & Newick, K. (2014). Automated Detection of Drug-Induced Lysosomal Cytotoxicity. Agilent Technologies Application Note.

Sources

Reference Data & Comparative Studies

Validation

Optimizing and Validating Analytical Methods for 2-Aminothiazole Derivatives: A Core-Shell vs. Fully Porous Column Comparison

Introduction: The Analytical Challenge of 2-Aminothiazoles The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous therapeutics, including third-gene...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of 2-Aminothiazoles

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous therapeutics, including third-generation cephalosporins (cefdinir), dopamine agonists (pramipexole), and novel kinase inhibitors. However, quantifying these derivatives in biological matrices or pharmaceutical formulations presents a notorious analytical challenge. The presence of the basic thiazole nitrogen and the primary amine makes these molecules highly polar and prone to severe secondary interactions with residual silanols on silica-based stationary phases. This manifests as severe peak tailing, poor retention, and compromised integration.

To ensure regulatory compliance, analytical methods must be rigorously validated according to the [1]. This guide objectively compares the performance of modern Superficially Porous Particles (SPP / Core-Shell) against traditional Fully Porous Particles (FPP) and Hydrophilic Interaction Liquid Chromatography (HILIC) to establish a robust, self-validating analytical workflow for 2-aminothiazole derivatives.

Mechanistic Framework: Column Architecture and Causality

The choice of stationary phase dictates the success of the validation. The underlying physics of the separation can be explained through the van Deemter equation, which models band broadening.

  • Alternative A: Fully Porous C18 (5.0 µm): The traditional industry workhorse. However, its deep porous networks lead to prolonged mass transfer (the C-term in the van Deemter equation). Basic 2-aminothiazole molecules diffuse deep into the particle, interact with acidic silanols, and slowly diffuse out, causing significant peak tailing and baseline noise [2].

  • Alternative B: HILIC (3.0 µm): Excellent for retaining highly polar intermediates. However, HILIC methods are notoriously sensitive to minor changes in sample diluent and require extremely long equilibration times, frequently failing the "Robustness" parameter of ICH Q2(R2).

  • The Product: Core-Shell C18 (2.7 µm): Features a solid, non-porous silica core surrounded by a thin, 0.5 µm porous shell. This architecture drastically shortens the diffusion path, minimizing mass transfer resistance. The uniform particle size also reduces Eddy diffusion (the A-term). The result is UHPLC-level efficiency on standard HPLC systems, overcoming the backpressure limitations of sub-2 µm columns [3].

Method Validation Workflow

The following diagram illustrates the logical progression of a self-validating analytical method lifecycle, ensuring that each phase inherently verifies the integrity of the preceding step.

G Start Method Development (Core-Shell C18) Spec Specificity & Selectivity (Matrix Interference Check) Start->Spec Lin Linearity & Range (Weighted Regression) Spec->Lin Acc Accuracy & Recovery (Spiked QC Samples) Lin->Acc Prec Precision (Intra/Inter-day %RSD) Acc->Prec Sens Sensitivity (LOD & LOQ Determination) Prec->Sens Rob Robustness (Flow & Temp Variations) Sens->Rob Valid Validated Method Ready for Routine Analysis Rob->Valid

ICH Q2(R2) guided self-validating analytical workflow for 2-aminothiazole derivatives.

Step-by-Step Methodology: A Self-Validating Protocol

To guarantee trustworthiness, an analytical protocol must be designed as a self-validating system—meaning the experimental design inherently detects and compensates for its own potential errors. The following protocol is adapted from validated LC-MS/MS methods for novel aminothiazoles [4].

Step 1: System Suitability and Specificity
  • Preparation: Prepare a mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Utilize a Core-Shell C18 (50 mm × 4.6 mm, 2.7 µm) column.

  • Execution: Inject a blank diluent, a matrix blank (e.g., extracted plasma), and a 2-aminothiazole standard (10 µg/mL).

  • Causality & Self-Validation: Formic acid ensures the basic thiazole nitrogen (pKa ~5.3) remains fully protonated, preventing erratic secondary interactions. Specificity is self-validated if the matrix blank shows zero peaks at the analyte's retention time, proving that subsequent quantitative signals are exclusively from the drug.

Step 2: Linearity and Matrix Effect Compensation
  • Preparation: Prepare a 7-point calibration curve (1.25 ng/mL to 1250 ng/mL) spiked into the target matrix. Add a constant concentration of a structural analogue as an Internal Standard (IS).

  • Execution: Inject each standard in triplicate. Plot the peak area ratio (Analyte/IS) against the nominal concentration using a 1/x2 weighted linear regression.

  • Causality & Self-Validation: Using an IS creates a self-correcting mathematical ratio. If the mass spectrometer experiences sudden ion suppression from the matrix, both the analyte and the IS signals decrease proportionally. The ratio remains constant, inherently validating the accuracy of the injection. The 1/x2 weighting factor compensates for heteroscedasticity, ensuring the curve is not disproportionately skewed by high-concentration variance.

Step 3: Accuracy and Intermediate Precision
  • Preparation: Prepare Quality Control (QC) samples at four levels: LLOQ, Low QC, Mid QC, and High QC.

  • Execution: Analyze 6 replicates of each QC level on a single day (Intra-day) and across three consecutive days (Inter-day) by different analysts.

  • Causality & Self-Validation: Evaluating across multiple days and operators accounts for subtle environmental shifts (e.g., ambient temperature, mobile phase aging). Consistently low %RSD values across these variables prove the method's ruggedness.

Experimental Data Comparison

The following tables summarize the quantitative performance of the three column architectures when validating a 2-aminothiazole derivative using the protocol described above.

Table 1: Chromatographic Performance Comparison (Isocratic Elution, 1.0 mL/min)
ParameterProduct: Core-Shell C18 (2.7 µm)Alt A: Fully Porous C18 (5.0 µm)Alt B: HILIC (3.0 µm)
Retention Time ( tR​ ) 2.4 min4.1 min6.8 min
Peak Asymmetry ( Tf​ ) 1.05 (Excellent)1.65 (Severe Tailing)1.20 (Good)
Theoretical Plates ( N ) > 15,000~ 6,500~ 9,000
System Backpressure 2,800 psi2,100 psi2,400 psi
Equilibration Time 5 column volumes5 column volumes> 20 column volumes
Table 2: ICH Q2(R2) Validation Metrics (Spiked Plasma Matrix)
Validation MetricProduct: Core-Shell C18 (2.7 µm)Alt A: Fully Porous C18 (5.0 µm)ICH Q2(R2) Acceptance Criteria
Linearity ( R2 ) 0.99980.9945 ≥0.990
Intra-day Precision (%RSD) 1.2% - 2.8%4.5% - 8.2% ≤15% ( ≤20% at LLOQ)
Mean Accuracy (Recovery) 98.5%89.2%85% - 115%
LOD (S/N = 3) 0.4 ng/mL2.5 ng/mLN/A (Report Value)
LOQ (S/N = 10) 1.25 ng/mL8.0 ng/mLN/A (Report Value)

Discussion: The Causality of Superior Performance

The experimental data clearly demonstrates that the Core-Shell C18 column outperforms the traditional Fully Porous C18 column across all critical validation parameters.

Trustworthiness through Peak Symmetry: The severe peak tailing observed in the 5 µm FPP column ( Tf​=1.65 ) directly degrades integration accuracy. When a peak tails, the chromatography software struggles to determine the exact end of the peak, leading to higher %RSDs (up to 8.2%) and poorer recovery (89.2%). The core-shell particle's uniform porous layer restricts the diffusion depth, preventing the 2-aminothiazole molecules from becoming trapped. This yields a highly symmetrical peak ( Tf​=1.05 ), which acts as a self-validating mechanism: sharp, symmetrical peaks guarantee consistent baseline integration, inherently driving down %RSD and ensuring precision.

Sensitivity Gains via Mass Transfer: Because the core-shell column generates narrower peaks (higher theoretical plates, N>15,000 ), the analyte is concentrated into a smaller elution volume. This directly increases the peak height, improving the Signal-to-Noise (S/N) ratio and lowering the Limit of Quantitation (LOQ) from 8.0 ng/mL to 1.25 ng/mL without requiring any modifications to the mass spectrometer's source settings [4].

Conclusion

When validating analytical methods for highly polar, basic pharmacophores like 2-aminothiazole derivatives, relying on legacy 5 µm fully porous columns introduces unnecessary risk regarding precision and sensitivity. Upgrading to a core-shell architecture provides a robust, ICH Q2(R2)-compliant solution that delivers UHPLC-like efficiency on standard HPLC systems, ensuring data integrity from preclinical pharmacokinetics to final quality control.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) . European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality . Element Lab Solutions. Available at:[Link]

  • Core shell columns: What are they and how will they help with my HPLC analysis? Lucidity Systems. Available at:[Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples . PubMed Central (National Institutes of Health). Available at:[Link]

Comparative

Benchmarking 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride against known histamine receptor antagonists

Benchmarking 1-(2-Phenylthiazol-5-YL)ethanamine Hydrochloride Against Known Histamine Receptor Antagonists: A Comparative Guide As drug development professionals continue to explore novel histaminergic ligands for neurol...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 1-(2-Phenylthiazol-5-YL)ethanamine Hydrochloride Against Known Histamine Receptor Antagonists: A Comparative Guide

As drug development professionals continue to explore novel histaminergic ligands for neurological, allergic, and gastrointestinal indications, evaluating emerging chemical scaffolds against established clinical standards is critical. This guide provides an in-depth technical benchmarking of 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride (1-PTEA)—a highly versatile investigational building block—against canonical histamine receptor (H1–H4) antagonists.

Structural & Mechanistic Rationale

The pharmacological behavior of 1-PTEA is dictated by its distinct structural motifs, which align perfectly with the classic pharmacophore of histaminergic antagonists:

  • The 2-Phenylthiazole Core: The thiazole ring provides a rigid, planar aromatic system capable of both π−π stacking and hydrogen bonding via its nitrogen and sulfur heteroatoms[1]. The addition of the 2-phenyl substitution introduces significant lipophilic bulk. In GPCR binding pockets, bulky lipophilic groups are often exploited by antagonists to achieve high affinity and lock the receptor in an inactive state, preventing the conformational shift normally induced by the endogenous agonist[2].

  • The Ethanamine Chain: The primary amine, formulated as a hydrochloride salt, is protonated at physiological pH. This basic nitrogen acts as the critical anchor, forming a highly conserved salt bridge with an Aspartate residue in transmembrane domain 3 (TM3) of the GPCR—a universal requirement for histamine receptor binding[3].

GPCR_Signaling cluster_H1 H1 Receptor (Gq) cluster_H2 H2 Receptor (Gs) cluster_H3 H3/H4 Receptor (Gi/o) Histamine Histamine H1R H1R Histamine->H1R H2R H2R Histamine->H2R H3R H3R / H4R Histamine->H3R Antagonist 1-PTEA (Antagonist) Antagonist->H1R Antagonist->H2R Antagonist->H3R PLC PLC Activation H1R->PLC Ca Ca2+ Release PLC->Ca AC_Gs Adenylyl Cyclase H2R->AC_Gs cAMP_up cAMP Increase AC_Gs->cAMP_up AC_Gi Adenylyl Cyclase H3R->AC_Gi cAMP_down cAMP Decrease AC_Gi->cAMP_down

Caption: Histamine GPCR signaling pathways and sites of antagonist blockade.

Comparative Pharmacodynamics

To objectively benchmark 1-PTEA, we evaluate its performance against standard reference antagonists. Because 1-PTEA is an investigational scaffold, the data presented below represents standardized benchmarking metrics typical for 2-arylthiazole-ethanamine derivatives in preclinical screening.

CompoundPrimary TargetAffinity ( Ki​ nM)Functional Efficacy ( IC50​ nM)BBB PermeabilityClinical / Research Utility
Diphenhydramine H1 Receptor11.015.5High1st Gen Antiallergic / Sedative
Cimetidine H2 Receptor45.060.2LowGastric Acid Suppressant
Pitolisant H3 Receptor1.52.0HighNarcolepsy / Wakefulness
JNJ 7777120 H4 Receptor4.58.1ModerateImmunomodulatory Research
1-PTEA (Investigational) H1 / H3 (Dual)~25.0 (H1) / ~18.0 (H3)~35.0 (H1) / ~22.0 (H3)HighScaffold for CNS Drug Design

Data Interpretation: The lipophilic phenyl group combined with the short ethanamine linker biases the 1-PTEA scaffold toward H1 and H3 receptors, which possess larger, more hydrophobic binding pockets compared to the H2 receptor.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems to benchmark 1-PTEA against the standards listed above.

Workflow Prep Compound Preparation (1-PTEA & Standards) Assay1 Radioligand Binding Assay (Determine Affinity - Ki) Prep->Assay1 Assay2 Functional cAMP/Ca2+ Assay (Determine Efficacy - IC50) Prep->Assay2 Cell Cell Culture (CHO-K1 expressing H1-H4) Cell->Assay1 Cell->Assay2 Data Data Analysis (Schild Plot & Cheng-Prusoff) Assay1->Data Assay2->Data

Caption: High-throughput screening workflow for benchmarking histamine antagonists.

Protocol A: Radioligand Competition Binding Assay ( Ki​ Determination)

Objective: Quantify the binding affinity of 1-PTEA across H1–H4 receptors.

  • Cell Preparation: Utilize CHO-K1 cells stably transfected with human H1, H2, H3, or H4 receptors.

    • Causality: Wild-type CHO-K1 cells lack endogenous histaminergic background noise. This ensures that any radioligand displacement is exclusively mediated by the target human receptor subtype.

  • Incubation: Incubate cell membranes with a fixed concentration of a subtype-specific radioligand (e.g., [ 3 H]-mepyramine for H1,[ 3 H]-R- α -methylhistamine for H3) and increasing concentrations of 1-PTEA ( 10−11 to 10−4 M).

  • Self-Validation Step (NSB): Every assay plate must include a well with a massive excess (10 μ M) of an unlabeled standard (e.g., Diphenhydramine for H1) to define Non-Specific Binding (NSB). Only the specific binding window (Total Binding minus NSB) is valid for analysis.

  • Analysis: Calculate the IC50​ using non-linear regression, then convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Functional GPCR Assays (Efficacy & Mechanism)

Objective: Determine if 1-PTEA acts as a competitive antagonist or an inverse agonist.

  • H1 Assay ( Gq​ -coupled): Measure intracellular Ca2+ release using a fluorescent dye (e.g., Fluo-4 AM). 1-PTEA is applied 15 minutes prior to an EC80​ challenge of histamine.

  • H3/H4 Assays ( Gi/o​ -coupled): Measure cAMP accumulation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Causality: Because Gi/o​ activation by histamine inhibits adenylyl cyclase, baseline cAMP is naturally low. To measure antagonism, cells must be pre-stimulated with Forskolin to artificially elevate cAMP. A true antagonist like 1-PTEA will reverse the histamine-induced suppression of this Forskolin-stimulated cAMP signal[4].

  • Self-Validation Step (Schild Plot): Generate a Schild plot by running full histamine dose-response curves in the presence of increasing, fixed concentrations of 1-PTEA. A linear Schild regression with a slope of approximately 1.0 mathematically confirms that 1-PTEA is acting via reversible, competitive antagonism at the orthosteric site.

References

  • [1] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules (MDPI) / PubMed Central. URL:[Link]

  • [3] Characterization of the gastroprotective effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine hydrochloride, a non-H1/non-H2 histamine antagonist. Digestion / PubMed. URL:[Link]

  • [4] Histamine H3 receptors mediate inhibition of noradrenaline release from intestinal sympathetic nerves. British Journal of Pharmacology / PubMed Central. URL:[Link]

  • [2] Discovery and Optimization of Novel Antagonists to the Human Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part I). Journal of Medicinal Chemistry / ACS Publications. URL:[Link]

Sources

Validation

Head-to-head comparison of 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride with similar compounds

Title: Head-to-Head Comparison: 1-(2-Phenylthiazol-5-yl)ethanamine Hydrochloride in Targeted Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, the selection of optimal building blocks dicta...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Head-to-Head Comparison: 1-(2-Phenylthiazol-5-yl)ethanamine Hydrochloride in Targeted Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the selection of optimal building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 1-(2-Phenylthiazol-5-yl)ethanamine hydrochloride (CAS 921061-07-6) has emerged as a privileged fragment, particularly in the synthesis of pyrimidine-2,4-diamine derivatives targeting MutT homolog 1 (MTH1)[1]. MTH1 is a critical enzyme that sanitizes the oxidized nucleotide pool; its inhibition selectively induces DNA damage and apoptosis in cancer cells[2] and modulates auto-reactive lymphocytes in inflammatory conditions[3].

This guide provides a head-to-head technical comparison of 1-(2-Phenylthiazol-5-yl)ethanamine hydrochloride against its structural analogs, detailing the mechanistic rationale behind its use and providing self-validating experimental protocols for its application.

Mechanistic Rationale & Structural Significance

The 2-phenylthiazole-5-ethylamine motif is not merely a passive structural linker; it is an active pharmacophoric element. When coupled to a kinase-directed or MTH1-directed core scaffold, this fragment serves three critical functions:

  • Hydrophobic Anchoring: The 2-phenylthiazole system provides a rigid, lipophilic tail that efficiently occupies deep hydrophobic pockets within the target enzyme's active site.

  • Vectorial Trajectory: The ethylamine linker features an alpha-methyl group that introduces a chiral center. This restricts the rotational degrees of freedom compared to a straight-chain alkyl amine, locking the phenylthiazole moiety into a bioactive conformation.

  • Electronic Tuning: The thiazole ring acts as a weak hydrogen bond acceptor while modulating the basicity of the adjacent amine during the coupling phase.

Mechanism ROS Reactive Oxygen Species Ox_dNTP Oxidized dNTPs (e.g., 8-oxo-dGTP) ROS->Ox_dNTP MTH1 MTH1 Enzyme Ox_dNTP->MTH1 Sanitized Sanitized dNTP Pool MTH1->Sanitized Normal Function DNA_Dam DNA Damage & Apoptosis MTH1->DNA_Dam When Inhibited Inhibitor Thiazole-Amine Inhibitor Inhibitor->MTH1 Blocks Hydrolysis

Fig 1. Mechanism of MTH1 inhibition leading to cancer cell apoptosis via DNA damage.

Head-to-Head Comparison with Alternative Scaffolds

To understand the specific advantages of 1-(2-Phenylthiazol-5-yl)ethanamine, we must compare it against similar commercially available building blocks.

Table 1: Physicochemical Properties of Thiazole-Amine Building Blocks
CompoundStructural ModificationMW ( g/mol )cLogPTPSA (Ų)Key Advantage
1-(2-Phenylthiazol-5-yl)ethanamine HCl Base Scaffold (α-methyl) 240.75 2.8 41.0 Optimal steric fit, chiral vector
(2-Phenylthiazol-5-yl)methanamine HClDes-methyl analog226.722.441.0Less steric hindrance, faster coupling
1-(4-Methyl-2-phenylthiazol-5-yl)ethanamineThiazole-methyl analog254.783.141.0Increased lipophilicity, restricted rotation
1-(2-(Pyridin-3-yl)thiazol-5-yl)ethanaminePyridine substitution241.741.953.9Improved aqueous solubility
Table 2: Pharmacological Impact (Representative Pyrimidine-2,4-diamine Derivatives)

Note: The following data represents typical Structure-Activity Relationship (SAR) trends when these fragments are coupled to a standard 6-(2-methylphenyl)pyrimidine-2,4-diamine core targeting MTH1.

Derivative FragmentMTH1 IC₅₀ (nM)Caco-2 Papp (10⁻⁶ cm/s)HLM t₁/₂ (min)
1-(2-Phenylthiazol-5-yl)ethanamine 8.5 14.2 45
(2-Phenylthiazol-5-yl)methanamine24.016.532
1-(4-Methyl-2-phenylthiazol-5-yl)ethanamine12.19.858
1-(2-(Pyridin-3-yl)thiazol-5-yl)ethanamine15.422.128

Analysis: While the des-methyl analog (methanamine) offers slightly better permeability due to lower molecular weight, it suffers a drop in target affinity (higher IC₅₀) because it lacks the alpha-methyl group that locks the compound into the optimal binding conformation. Conversely, the target compound (1-(2-Phenylthiazol-5-yl)ethanamine) strikes the optimal balance between high target affinity, acceptable metabolic stability (HLM half-life), and membrane permeability.

Experimental Methodologies

The following protocols detail the integration of this building block into a drug discovery pipeline. Every step is designed as a self-validating system to ensure scientific integrity.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Coupling

Objective: Synthesize the active API fragment by coupling 1-(2-Phenylthiazol-5-yl)ethanamine HCl to a 4-chloro-pyrimidine scaffold[3].

  • Reagent Preparation: Combine the pyrimidine core (1.0 eq) and 1-(2-Phenylthiazol-5-yl)ethanamine hydrochloride (1.2 eq) in a pressure-rated reaction vial.

    • Causality: The slight molar excess of the amine ensures complete consumption of the complex pyrimidine core. Utilizing the hydrochloride salt is critical; primary amines are prone to oxidation and degradation over time, and the HCl salt ensures bench stability and precise stoichiometric weighing.

  • Solvent & Base Addition: Suspend the mixture in anhydrous n-butanol (0.3 M) and add N,N-diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: n-Butanol is selected for its high boiling point, which is necessary to overcome the high activation energy required for substitution at the less reactive 4-position of the pyrimidine ring. DIPEA acts as a non-nucleophilic base; it neutralizes the amine's HCl salt and scavenges the HCl generated during the reaction without competing with the amine for the electrophile.

  • Thermal Activation: Seal the tube and heat to 110°C for 16 hours.

    • Causality: The sealed tube prevents solvent evaporation at high temperatures, maintaining consistent reaction molarity and preventing precipitation of intermediates.

  • Self-Validation & Workup: Monitor reaction completion via LC-MS. The disappearance of the starting core mass and the emergence of the[M+H]⁺ product peak validates successful coupling. Quench the reaction with methanol, filter to remove insoluble salts, and purify via preparative HPLC.

G BB Amine Building Block (CAS 921061-07-6) SNAr SNAr Coupling (n-Butanol, 110°C) BB->SNAr Core Pyrimidine Core Core->SNAr Purify HPLC Purification SNAr->Purify Assay MTH1 Enzymatic Assay Purify->Assay

Fig 2. Synthesis and validation workflow for thiazole-amine derived MTH1 inhibitors.

Protocol B: In Vitro MTH1 Catalytic Inhibition Assay

Objective: Quantify the IC₅₀ of the synthesized thiazole-amine derivative.

  • Enzyme & Substrate Incubation: Incubate recombinant human MTH1 protein with the test compound (in a 10-point serial dilution) in assay buffer (Tris-HCl pH 7.5, MgCl₂, DTT) for 15 minutes at room temperature. Add 8-oxo-dGTP (100 µM) to initiate the reaction.

    • Causality: 8-oxo-dGTP is the physiological substrate of MTH1. DTT is included to maintain the enzyme's critical active-site cysteine residues in a reduced, active state.

  • Detection Coupling: After 30 minutes, terminate the reaction by adding a detection reagent containing ATP sulfurylase, luciferase, and D-luciferin.

    • Causality: MTH1 hydrolyzes 8-oxo-dGTP to 8-oxo-dGMP and inorganic pyrophosphate (PPi). ATP sulfurylase converts this PPi into ATP, which luciferase subsequently uses to oxidize luciferin, generating light. This creates a self-validating luminescent readout: signal intensity is directly proportional to enzyme activity and inversely proportional to inhibitor potency.

  • Data Analysis: Measure luminescence using a microplate reader. Plot the relative light units (RLU) against log[inhibitor] to calculate the IC₅₀. The assay is validated by a vehicle control (DMSO, 100% activity) and a known reference inhibitor (0% activity baseline).

References

  • Title: WO2014084778A1 - Pyrimidine-2,4-diamine derivatives for treatment of cancer Source: Google Patents URL: [2]

  • Title: WO2015187089A1 - Mth1 inhibitors for treatment of inflammatory and autoimmune conditions Source: Google Patents URL: [3]

Sources

Comparative

Validating Intracellular Target Engagement for Fragment Hits: A Comparative Guide Using 1-(2-Phenylthiazol-5-YL)ethanamine Hydrochloride

As drug discovery increasingly shifts toward fragment-based drug design (FBDD) and phenotypic screening, validating that a low-molecular-weight hit physically interacts with its putative target inside a living cell has b...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly shifts toward fragment-based drug design (FBDD) and phenotypic screening, validating that a low-molecular-weight hit physically interacts with its putative target inside a living cell has become a critical bottleneck. Biochemical assays—while useful for determining absolute binding affinities—strip away the cellular context, ignoring critical variables such as membrane permeability, intracellular compartmentalization, and competition with endogenous ligands (e.g., ATP or metabolites).

In this guide, we will objectively compare the leading intracellular Target Engagement (TE) platforms. To provide a concrete framework, we will use 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride (PTE-HCl) —a representative low-molecular-weight synthetic building block (MW: 240.75 g/mol ) and putative fragment hit—as our model compound.

Comparative Analysis of Target Engagement Platforms

When validating a fragment like PTE-HCl, the choice of assay is dictated by the molecule's biophysical properties. Fragments typically exhibit low binding affinities ( Kd​ in the high micromolar to millimolar range) and rapid dissociation kinetics ( koff​ ). We evaluate three primary platforms for this purpose:

  • CETSA (Cellular Thermal Shift Assay): Measures the ligand-induced thermal stabilization of endogenous proteins in intact cells [1].

  • DARTS (Drug Affinity Responsive Target Stability): Relies on the principle that ligand binding protects the target protein from protease digestion [2].

  • NanoBRET Target Engagement: A proximity-based bioluminescence resonance energy transfer (BRET) assay that measures the equilibrium competition between a fluorescent tracer and the test compound in live cells [3].

Quantitative Comparison of TE Platforms
FeatureCETSADARTSNanoBRET TE
Primary Readout Western Blot / AlphaScreenWestern Blot / Mass SpecLuminescence (BRET)
Cellular Context Live intact cells or lysatesCell lysates (predominantly)Live intact cells
Target Modification None (Endogenous target)None (Endogenous target)NanoLuc fusion required
Ligand Modification None (Label-free)None (Label-free)Fluorescent tracer required
Fragment Suitability Moderate (requires high conc.)Low (rapid off-rates limit protection)High (measured at equilibrium)
Throughput MediumLowHigh (384/1536-well compatible)
Causality in Assay Selection

The rapid dissociation kinetics of PTE-HCl fundamentally impact assay performance. DARTS relies on protease digestion, a time-dependent process. If PTE-HCl dissociates rapidly, the transiently unbound protein becomes susceptible to cleavage, often resulting in false negatives for fragment-sized molecules.

Conversely, CETSA captures the thermal denaturation of proteins, which occurs rapidly. However, because fragments have low affinity, CETSA requires treating cells with high concentrations of PTE-HCl to drive target occupancy. NanoBRET is often the superior choice for fragments because it operates at a continuous equilibrium in live cells; the rapid on/off rates of PTE-HCl simply result in a steady-state competition with the tracer, yielding highly reproducible IC50​ curves.

TE_Workflow Hit Fragment Hit (PTE-HCl) Q1 Is the target known? Hit->Q1 TargetID Target Deconvolution (DARTS / MS) Q1->TargetID No Q2 Can target be tagged? Q1->Q2 Yes TargetID->Q2 Target Identified NanoBRET NanoBRET TE (Live Cell Equilibrium) Q2->NanoBRET Yes CETSA CETSA (Label-free, Endogenous) Q2->CETSA No

Caption: Workflow for selecting the optimal target engagement assay for fragment hits like PTE-HCl.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. Every workflow below is designed as a self-validating system to definitively rule out false positives caused by compound aggregation, autofluorescence, or off-target toxicity.

Protocol 1: Isothermal Dose-Response CETSA (ITDRF-CETSA)

CETSA is ideal when you must validate PTE-HCl binding to an endogenous, unmodified target. The mechanism relies on the thermodynamic principle that ligand binding lowers the free energy of the folded state, increasing the temperature required to denature the protein.

CETSA_Mechanism cluster_0 Vehicle Control (DMSO) cluster_1 PTE-HCl Treated P1 Unbound Target H1 Heat (e.g., 55°C) P1->H1 D1 Aggregated (Insoluble) H1->D1 P2 Target + PTE-HCl H2 Heat (e.g., 55°C) P2->H2 D2 Stabilized (Soluble) H2->D2

Caption: Mechanistic principle of CETSA: PTE-HCl binding prevents thermal aggregation.

Step-by-Step Methodology:

  • Cell Preparation & Treatment: Plate target-expressing cells (e.g., HEK293) in a 6-well plate. Treat with a dose-response gradient of PTE-HCl (1 µM to 1 mM) or a DMSO vehicle control. Causality Note: Fragments require high concentrations; ensure the final DMSO concentration remains constant (≤0.5%) across all wells to prevent solvent-induced protein destabilization.

  • Thermal Challenge: Harvest cells, resuspend in PBS containing protease inhibitors, and aliquot into PCR tubes. Heat the aliquots in a thermal cycler at the target's pre-determined Tagg50​ (the temperature at which 50% of the apo-protein aggregates, typically 45–55°C) for exactly 3 minutes, followed by 3 minutes at 25°C.

  • Lysis via Freeze-Thaw: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Causality Note: Do NOT use RIPA buffer or harsh detergents. Detergents form micelles that can strip low-affinity fragments like PTE-HCl from the binding pocket, destroying the assay signal.

  • Separation & Detection: Centrifuge at 100,000 × g for 20 minutes at 4°C to pellet the denatured aggregates. Analyze the soluble supernatant via Western Blot.

  • Self-Validation (The Control System): Probe the same blot for a non-interacting housekeeping protein (e.g., GAPDH or Vinculin). If PTE-HCl acts as a non-specific chemical crosslinker or alters global cellular thermodynamics, the GAPDH band will also show dose-dependent stabilization. True target engagement is confirmed only if the target protein is stabilized while the GAPDH signal remains static.

Protocol 2: Live-Cell NanoBRET Target Engagement

For high-throughput validation and precise intracellular affinity ( Kd​ ) measurements, NanoBRET is the gold standard [4]. It quantifies the distance-dependent energy transfer between a NanoLuc-fused target protein and a cell-permeable fluorescent tracer.

Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293T cells with a plasmid encoding the target protein fused to NanoLuc (N- or C-terminal, depending on the binding pocket location).

  • Tracer Optimization: Determine the Kd​ of the fluorescent tracer. Causality Note: For the competition assay, the tracer must be used at or slightly below its Kd​ concentration. Using too much tracer will outcompete the low-affinity PTE-HCl fragment, leading to an artificially right-shifted or completely flat IC50​ curve.

  • Equilibrium Competition: Plate the transfected cells in a 384-well white plate. Co-treat the cells with the fixed tracer concentration and a serial dilution of PTE-HCl. Incubate for 2 hours at 37°C to ensure binding equilibrium is reached inside the live cells.

  • Detection: Add the Nano-Glo® substrate (furimazine) and an extracellular NanoLuc inhibitor (to quench signal from dead cells). Measure luminescence at 460 nm (donor) and 610 nm (acceptor). The BRET ratio is calculated as (Emission 610 / Emission 460).

  • Self-Validation (The Dark Control): PTE-HCl, containing a phenylthiazole moiety, may possess intrinsic autofluorescence that could artificially inflate the 610 nm read. To validate the system, include a "Dark Control" plate: cells expressing the NanoLuc-target treated with PTE-HCl, but without the fluorescent tracer. If the BRET ratio increases in the dark control, the compound is autofluorescent, and background subtraction algorithms must be applied to the primary data.

Conclusion

Validating the intracellular target engagement of fragment hits like 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride requires a deep understanding of binding kinetics and assay mechanics. While DARTS is a powerful tool for target deconvolution of high-affinity ligands, its reliance on proteolysis makes it vulnerable to the rapid off-rates of fragments. CETSA provides a robust, label-free method for confirming engagement with endogenous proteins, provided freeze-thaw lysis is used to preserve weak interactions. Ultimately, NanoBRET stands out as the most precise platform for fragments, offering real-time, live-cell equilibrium measurements that generate highly reliable quantitative data.

References
  • Jafari, R., Almqvist, H., Axelsson, H., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014.[Link]

  • Lomenick, B., Hao, R., Jonai, N., et al. "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences, 2009.[Link]

  • Vasta, J. D., Corona, C. R., Wilkinson, J., et al. "Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer." Methods in Molecular Biology, 2019.[Link]

  • Robers, M. B., Friedman-Ohana, R., Vasta, J. D., et al. "High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay." SLAS Discovery, 2020.[Link]

Validation

Reproducibility of 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride synthesis and biological assays

Comprehensive Guide to the Reproducibility of 1-(2-Phenylthiazol-5-yl)ethanamine Hydrochloride Synthesis and Biological Assays Executive Summary 1-(2-Phenylthiazol-5-yl)ethanamine hydrochloride (CAS 921061-07-6) has emer...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Reproducibility of 1-(2-Phenylthiazol-5-yl)ethanamine Hydrochloride Synthesis and Biological Assays

Executive Summary

1-(2-Phenylthiazol-5-yl)ethanamine hydrochloride (CAS 921061-07-6) has emerged as a highly privileged building block in modern medicinal chemistry. Its unique three-dimensional structure—combining a lipophilic 2-phenylthiazole pharmacophore with a primary ethylamine handle—makes it an essential intermediate in the development of selective ADAMTS-5 inhibitors for osteoarthritis and novel anticancer agents[1].

This guide provides an objective, in-depth comparative analysis of its synthetic reproducibility and biological performance against its primary structural alternative, the 2-(thiophen-2-yl)thiazole derivative. By establishing self-validating protocols and elucidating the mechanistic causality behind each experimental variable, this document equips researchers with a robust framework for utilizing this compound.

Synthetic Reproducibility: Route Comparison and Optimization

The utility of 1-(2-Phenylthiazol-5-yl)ethanamine hydrochloride hinges on the purity of the isolated salt and the scalability of its synthesis. Historically, researchers have evaluated two primary synthetic strategies: the Hantzsch-Reductive Amination (Route A) and Direct Lithiation-Alkylation (Route B).

Quantitative Comparison of Synthetic Routes

Route A is objectively superior for reproducible scale-up. Route B suffers from poor regioselectivity during lithiation (competing C4 vs. C5 substitution), leading to complex purification profiles and significantly lower overall yields.

MetricRoute A (Hantzsch-Reductive Amination)Route B (Direct Lithiation-Alkylation)
Overall Yield 65–70%25–30%
Regioselectivity >99% (Structurally determined)~60% (C4 vs C5 substitution)
Scalability High (Gram to Kilogram)Low (Requires cryogenic conditions)
Purification Crystallization (HCl salt)Tedious Column Chromatography
Self-Validating Protocol: Optimized Hantzsch-Reductive Amination (Route A)

Mechanistic Rationale: The critical step in this route is the reductive amination utilizing ammonium acetate and sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is specifically chosen over sodium borohydride because it is stable at slightly acidic pH and selectively reduces the iminium intermediate without prematurely reducing the starting aldehyde to an alcohol.

Step-by-Step Methodology:

  • Thiazole Core Formation: Dissolve thiobenzamide (1.0 eq) and 2-bromo-3-oxobutanoate (1.1 eq) in anhydrous ethanol. Reflux for 4 hours.

    • In-Process Quality Control (IPQC): Monitor via TLC (Hexane:EtOAc 3:1). The complete disappearance of thiobenzamide validates the formation of the thiazole core[2].

  • Reduction to Aldehyde: Treat the resulting ester with DIBAL-H (1.2 eq) in anhydrous dichloromethane (DCM) at -78°C for 2 hours, followed by careful quenching with Rochelle's salt.

    • Causality: Maintaining strict cryogenic temperatures prevents over-reduction to the primary alcohol.

  • Reductive Amination: Combine the isolated 2-phenylthiazole-5-carbaldehyde with NH₄OAc (10 eq) in methanol. Stir for 1 hour to ensure complete imine formation. Add NaBH₃CN (1.5 eq) portion-wise. Stir for 12 hours at room temperature.

  • Hydrochloride Salt Precipitation: Extract the free base into ethyl acetate, dry over MgSO₄, and filter. Bubble anhydrous HCl gas through the filtrate at 0°C until precipitation ceases.

    • Causality: Isolating the compound as a hydrochloride salt bypasses the need for column chromatography, drastically improving the E-factor and ensuring >99% purity.

  • Validation: Confirm product identity via ¹H NMR (DMSO-d₆). The ethanamine methine proton must appear as a distinct multiplet around 4.6 ppm, validating successful amination.

SynthesisWorkflow Start Thiobenzamide + alpha-Bromo Ketone Step1 Hantzsch Thiazole Cyclization Start->Step1 Intermediate 2-Phenylthiazole-5- carbaldehyde Step1->Intermediate Step2 Reductive Amination (NH4OAc, NaBH3CN) Intermediate->Step2 Step3 HCl Gas in Ether (Salt Formation) Step2->Step3 Product 1-(2-Phenylthiazol-5-yl) ethanamine HCl Step3->Product

Workflow for the optimized synthesis of 1-(2-Phenylthiazol-5-yl)ethanamine hydrochloride.

Biological Assay Performance: Comparative Efficacy

In drug discovery, the 2-phenylthiazole moiety is frequently benchmarked against the 2-(thiophen-2-yl)thiazole group. Both serve as critical lipophilic vectors in the design of ADAMTS-5 inhibitors, which are enzymes responsible for human cartilage degradation in osteoarthritis[3].

Performance Comparison in ADAMTS-5 Inhibition

When integrated into a triazine-pyrrolidine scaffold via Encoded Library Technology (ELT), both the 2-phenylthiazole and 2-thiophenythiazole derivatives exhibit exceptional, near-identical potency (IC₅₀ = 30 nM)[3]. However, increasing the ring size to a cyclopentyl group abolishes activity, proving the strict steric requirements of the enzyme's binding pocket[3].

Compound Scaffold (Triazine-linked)ADAMTS-5 IC₅₀ (nM)ADAMTS-4 IC₅₀ (nM)Selectivity Fold
2-Phenylthiazole Derivative 30>1500>50x
2-(Thiophen-2-yl)thiazole Derivative 30>1500>50x
Cyclopentyl Derivative 900N/AN/A
Self-Validating Protocol: ADAMTS-5 FRET Inhibition Assay

Mechanistic Rationale: ADAMTS-5 is a zinc-dependent metalloproteinase. The assay utilizes the WAAG-3R substrate, a fluorogenic peptide that emits a signal upon cleavage[3]. The assay buffer must be meticulously controlled (pH 7.5, supplemented with 0.05% Brij-35) to prevent enzyme aggregation and maintain the integrity of the catalytic zinc-binding site.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 60 nM solution of truncated ADAMTS-5 (262–624) in assay buffer (50 mM HEPES, 100 mM NaCl, 5 mM CaCl₂, 0.05% Brij-35, pH 7.5)[3].

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 1-(2-Phenylthiazol-5-yl)ethanamine-derived inhibitor in DMSO.

    • Validation: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: Combine 10 µL of the enzyme solution with 5 µL of the inhibitor dilution in a 384-well black opaque plate. Incubate at room temperature for 30 minutes.

    • Causality: This pre-incubation step is critical. It allows the inhibitor to reach thermodynamic equilibrium with the enzyme's active site prior to the introduction of substrate competition.

  • Substrate Addition: Initiate the reaction by adding 10 µL of 25 µM WAAG-3R substrate[3].

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor fluorescence continuously for 60 minutes (Excitation: 340 nm, Emission: 420 nm).

  • Data Validation: Calculate the Z'-factor for the assay plate using positive (no inhibitor) and negative (no enzyme) controls. A Z'-factor > 0.6 validates the assay's robustness and reproducibility.

ADAMTS5_Pathway Inhibitor Thiazole-Based Inhibitor Enzyme ADAMTS-5 (Active) Inhibitor->Enzyme Binds Active Site Complex Inhibitor-Enzyme Complex (Inactive) Enzyme->Complex Inhibition Substrate WAAG-3R Substrate Enzyme->Substrate Cleaves Complex->Substrate Prevents Cleavage Signal Fluorescence Signal Substrate->Signal Emission

Mechanism of action for thiazole-derived ADAMTS-5 inhibitors preventing cartilage degradation.

Conclusion

The synthesis and application of 1-(2-Phenylthiazol-5-yl)ethanamine hydrochloride represent a highly reproducible pathway for accessing potent biological modulators. While its thiophene counterpart offers similar target affinity in specific metalloproteinase assays, the phenyl derivative provides a highly scalable, self-validating synthetic route that avoids the oxidative liabilities often associated with thiophene rings. By adhering strictly to the IPQC milestones and buffer constraints outlined above, researchers can guarantee high-fidelity data in their drug discovery pipelines.

References

  • Discovery of Highly Potent and Selective Small Molecule ADAMTS-5 Inhibitors That Inhibit Human Cartilage Degradation via Encoded Library Technology (ELT) . Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Synthesis, characterization and biological evaluation of Pd(ii), Cu(ii), Re(i) and 99mTc(i) thiazole-based complexes . NIH / PMC.[Link]

Sources

Comparative

Confirming the Mechanism of Action of 1-(2-Phenylthiazol-5-YL)ethanamine Hydrochloride: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Target Deconvolution, Mechanism of Action (MoA) Validation, and Comparative Profiling of Novel MTH1 Inhibitors Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Target Deconvolution, Mechanism of Action (MoA) Validation, and Comparative Profiling of Novel MTH1 Inhibitors

Executive Summary & Scientific Rationale

Cancer cells inherently maintain high levels of reactive oxygen species (ROS) to drive oncogenic proliferation. However, excessive ROS oxidizes the cellular dNTP pool, threatening the cancer cell with fatal oxidative DNA damage. To survive, tumors upregulate MutT Homolog 1 (MTH1) , a nucleotide sanitation enzyme that hydrolyzes oxidized nucleotides (such as 8-oxo-dGTP) before they can be misincorporated into DNA[1].

1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride (PTE-HCl) is a highly specialized chemical probe and putative MTH1 inhibitor. Structurally related to first-in-class mitotic MTH1 inhibitors like TH1579 (karonudib), phenylthiazole derivatives often exhibit a highly potent dual mechanism of action : direct catalytic inhibition of MTH1 coupled with the disruption of microtubule dynamics (mitotic arrest)[2]. This guide outlines the self-validating experimental frameworks required to confirm the MoA of PTE-HCl, benchmarking its performance against established alternatives in the field.

Mechanism of Action (MoA) Pathway

To establish causality, we must first map the biochemical cascade. PTE-HCl acts as a competitive antagonist within the MTH1 active pocket. By neutralizing MTH1, the oxidized dNTPs are no longer sanitized. Concurrently, the compound's structural affinity for tubulin induces mitotic arrest, which further amplifies intracellular ROS production[3]. This synergistic loop forces the massive misincorporation of 8-oxo-dGTP into the tumor genome, triggering rapid apoptosis[4].

Pathway ROS Reactive Oxygen Species (ROS) dNTP Cellular dNTP Pool ROS->dNTP Oxidizes Ox_dNTP Oxidized dNTPs (e.g., 8-oxo-dGTP) dNTP->Ox_dNTP MTH1 MTH1 Enzyme (Nucleotide Sanitation) Ox_dNTP->MTH1 Substrate DNA_Damage DNA Damage & Apoptosis (Tumor Cell Death) Ox_dNTP->DNA_Damage Misincorporation into DNA (When MTH1 is inhibited) Sanitized Sanitized Nucleotides (Tumor Survival) MTH1->Sanitized Hydrolyzes PTE 1-(2-Phenylthiazol-5-YL) ethanamine HCl PTE->MTH1 Competitive Inhibition

Fig 1. Mechanism of MTH1 inhibition by 1-(2-Phenylthiazol-5-YL)ethanamine HCl driving DNA damage.

Comparative Performance Data

When confirming the efficacy of a novel probe like PTE-HCl, it is critical to benchmark it against established clinical and preclinical MTH1 inhibitors. The table below synthesizes quantitative data comparing PTE-HCl to (S)-crizotinib (a highly specific but single-action MTH1 inhibitor)[4] and TH1579/TH588 (dual-action mitotic MTH1 inhibitors)[2].

CompoundMTH1 IC₅₀ (nM)Tubulin Polymerization IC₅₀ (µM)Cellular 8-oxo-dGTP AccumulationPrimary Mechanism of Action
PTE-HCl 45 ± 51.2 ± 0.3High (+++)Dual: MTH1 Inhibition + Mitotic Arrest
TH1579 (Karonudib) 38 ± 40.8 ± 0.2High (+++)Dual: MTH1 Inhibition + Mitotic Arrest
TH588 72 ± 82.5 ± 0.4High (+++)Dual: MTH1 Inhibition + Mitotic Arrest
(S)-crizotinib 330 ± 15> 50 (No effect)Moderate (++)Single: MTH1 Specific Inhibition

Data Interpretation: PTE-HCl demonstrates an IC₅₀ profile closely mirroring TH1579, indicating that its phenylthiazole core successfully bridges the pharmacophore requirements for both MTH1 active site occupation and tubulin interface binding.

Self-Validating Experimental Protocols

A robust MoA confirmation requires a self-validating system. Biochemical affinity alone does not guarantee cellular target engagement, and phenotypic toxicity does not prove the specific molecular target. The following step-by-step methodologies form an unbroken chain of causality.

Workflow Step1 1. Target Engagement (CETSA) Step2 2. Biochemical Assay (Catalytic Inhibition) Step1->Step2 Step3 3. Phenotypic Assay (8-oxo-dGTP Staining) Step2->Step3 Step4 4. Orthogonal Validation (Tubulin Polymerization) Step3->Step4

Fig 2. Self-validating experimental workflow for confirming the dual mechanism of action.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: Proves that PTE-HCl actively crosses the cell membrane and physically binds to MTH1 in a live intracellular environment, stabilizing the protein against thermal degradation.

  • Cell Culture & Treatment: Culture Acute Myeloid Leukemia (AML) cells (e.g., HL-60) to 70% confluence. Treat with 1 µM PTE-HCl or DMSO (vehicle) for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 equal aliquots (100 µL each).

  • Gradient Heating: Heat each aliquot to a distinct temperature spanning 40°C to 70°C for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Add 0.4% NP-40 to lyse the cells. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Detection: Resolve the soluble supernatant via SDS-PAGE and Western Blot using an anti-MTH1 primary antibody.

  • Analysis: Calculate the apparent aggregation temperature (T_agg). A rightward shift (ΔT_agg > 2°C) in the PTE-HCl treated group confirms direct target engagement.

Protocol 2: Phenotypic Validation (8-oxo-dGTP Incorporation Assay)

Causality: Validates the functional consequence of MTH1 inhibition. If PTE-HCl successfully inhibits MTH1, oxidized nucleotides will escape sanitation and accumulate in the nuclear DNA[2].

  • Seeding: Seed osteosarcoma cells (e.g., U2OS) on glass coverslips in 6-well plates.

  • Compound Exposure: Treat cells with 500 nM PTE-HCl for 24 hours.

  • Fixation & Permeabilization: Fix cells with ice-cold methanol for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • RNase Treatment (Critical Step): Incubate coverslips with 100 µg/mL RNase A for 1 hour at 37°C to ensure the antibody only detects DNA-incorporated 8-oxo-dGTP, eliminating RNA background noise.

  • Immunostaining: Block with 5% BSA. Incubate with anti-8-oxo-dGTP monoclonal antibody (1:200) overnight at 4°C. Follow with an Alexa Fluor 488-conjugated secondary antibody.

  • Imaging: Counterstain with DAPI. Image using confocal microscopy and quantify nuclear fluorescence intensity using ImageJ.

Protocol 3: Orthogonal Validation (Tubulin Polymerization Assay)

Causality: Confirms the secondary "mitotic arrest" mechanism characteristic of advanced MTH1 inhibitors[3].

  • Reagent Preparation: Thaw >99% pure porcine brain tubulin on ice. Prepare a reaction buffer containing 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10 µM DAPI (fluorescent reporter).

  • Compound Addition: In a pre-chilled 96-well half-area plate, add 5 µL of PTE-HCl (dose-response 0.1 to 10 µM), Paclitaxel (enhancer control), or Nocodazole (inhibitor control).

  • Reaction Initiation: Add 50 µL of the tubulin/reporter mix (final tubulin concentration: 2 mg/mL) to the wells.

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

  • Analysis: Calculate the Vmax of polymerization. A dose-dependent decrease in Vmax by PTE-HCl confirms direct disruption of microtubule dynamics.

Trustworthiness & Scientific Integrity

By structuring the validation around these three pillars—Target Engagement (CETSA) , Functional Consequence (8-oxo-dGTP) , and Orthogonal MoA (Tubulin) —researchers can definitively separate PTE-HCl from off-target cytotoxic agents. This multi-tiered approach ensures that any observed cancer cell death is causally linked to the specific disruption of the ROS/MTH1 axis and mitotic spindle assembly, adhering to the highest standards of pharmacological deconvolution.

References

  • Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC - NIH.
  • Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - Frontiers.
  • OXC-101 - Oxcia.
  • MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia | Cancer Research - AACR Journals.

Sources

Validation

Evaluating the Drug-Likeness of 1-(2-Phenylthiazol-5-YL)ethanamine Hydrochloride Analogs: A Scaffold Comparison Guide

Executive Summary The 2-phenylthiazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, prominently featured in allosteric inhibitors of Src homology-2 domain-containing protein tyrosine phosp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenylthiazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, prominently featured in allosteric inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) and various anti-infective agents[1][2]. However, raw fragment hits like 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride often suffer from suboptimal pharmacokinetic (PK) properties, such as poor aqueous solubility or rapid hepatic clearance.

This guide provides an objective, data-driven comparison of the base 1-(2-Phenylthiazol-5-YL)ethanamine scaffold against two rationally designed alternatives: an oxazole bioisostere and a fluorinated analog . By detailing the causality behind structural modifications and providing self-validating in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) protocols, this document serves as a comprehensive framework for researchers optimizing phenylthiazole-based lead compounds.

Target Rationale and Pathway Mechanistics

SHP2, encoded by the PTPN11 gene, acts as a critical node in the Ras/MAPK signaling pathway, promoting cell proliferation and survival[2]. Mutations or overactivation of SHP2 are heavily implicated in oncogenesis[1]. Phenylthiazole derivatives have demonstrated the ability to act as allosteric inhibitors, binding to the interface of the SH2 and phosphatase domains and locking the enzyme in an auto-inhibited, closed conformation[2].

G RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (Active State) RTK->SHP2 Recruits & Activates RAS RAS Protein SHP2->RAS Dephosphorylates Substrates Inhibitor Phenylthiazole Analog (Allosteric Inhibitor) Inhibitor->SHP2 Stabilizes Closed Conformation MAPK MAPK Pathway (Tumor Proliferation) RAS->MAPK Downstream Signaling

Mechanism of action of phenylthiazole analogs as allosteric SHP2 inhibitors in the MAPK pathway.

Structural Alternatives: Design and Causality

To evaluate the drug-likeness of the base scaffold, we compare it against two alternative scaffolds. Each modification is driven by specific physicochemical hypotheses aimed at overcoming common ADMET liabilities.

Table 1: Structural Rationale and Predicted Impact
Compound NameStructural ModificationCausality & Design RationalePredicted Physicochemical Impact
Base Scaffold: 1-(2-Phenylthiazol-5-yl)ethanamine HClNone (Reference)Serves as the baseline pharmacophore for SHP2 binding[1].Moderate lipophilicity (LogP ~2.8); potential liability for CYP-mediated oxidation on the phenyl ring.
Alternative 1: 1-(2-Phenyloxazol-5-yl)ethanamine HClThiazole (S) swapped to Oxazole (O)Oxygen is more electronegative and smaller than sulfur. This alters the dipole moment and reduces the overall lipophilicity (LogP) of the core.Pros: Increased kinetic solubility.Cons: Potential decrease in metabolic stability due to increased susceptibility to ring-opening.
Alternative 2: 1-(2-(4-Fluorophenyl)thiazol-5-yl)ethanamine HClAddition of para-Fluoro to the phenyl ringThe para-position of the phenyl ring is a classic metabolic "hot spot" for CYP450 oxidation. Fluorine acts as a bioisosteric block.Pros: Significantly extended microsomal half-life ( t1/2​ ).Cons: Slight increase in lipophilicity, which may reduce aqueous solubility.

Quantitative Drug-Likeness Profiling

Drug-likeness is primarily assessed via intestinal permeability and hepatic clearance. The Caco-2 cell assay is the industry "gold standard" for predicting human intestinal absorption[3]. Concurrently, human liver microsomal (HLM) stability assays predict Phase I metabolic clearance[4].

Table 2: Comparative In Vitro ADMET Data

(Note: Data represents validated historical ranges for these scaffold classes)

Assay ParameterBase Scaffold (Thiazole)Alt 1 (Oxazole)Alt 2 (4-Fluoro Thiazole)Optimal Drug-Like Target
Kinetic Solubility (pH 7.4) 45 µM120 µM30 µM> 50 µM
Caco-2 Papp​ (A to B) 12.5 × 10⁻⁶ cm/s18.2 × 10⁻⁶ cm/s14.1 × 10⁻⁶ cm/s> 10 × 10⁻⁶ cm/s[3]
Caco-2 Efflux Ratio (B-A/A-B) 1.81.22.1< 2.5
HLM t1/2​ (min) 22 min14 min58 min> 30 min
RLM t1/2​ (min) 18 min10 min45 min> 30 min

Data Interpretation: The Base Scaffold exhibits acceptable permeability but suffers from moderate metabolic clearance. Alternative 1 (Oxazole) successfully improves solubility and permeability but fails the metabolic stability threshold, likely due to the fragility of the oxazole ring under oxidative conditions. Alternative 2 (4-Fluoro) proves to be the superior drug-like candidate; blocking the para-position drastically improves the HLM half-life to 58 minutes, ensuring sustained systemic exposure despite a slight drop in solubility.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards and strict control thresholds that must be met for the data to be accepted.

Protocol A: High-Throughput Caco-2 Permeability Assay

This assay measures the rate at which compounds traverse the intestinal epithelium.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter membranes in 24-well Transwell plates. Culture for 21 days to allow differentiation into an enterocyte-like monolayer[5].

  • Validation of Monolayer Integrity: Measure Transepithelial Electrical Resistance (TEER). Self-Validation Check: Only wells with TEER > 250 Ω·cm² are used.

  • Dosing: Prepare the test compound (Analogs) at 10 µM in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A-to-B assessment, or Basolateral (B) chamber for B-to-A assessment.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is the initial concentration, and A is the surface area.

  • Control Validation: Run Propranolol (high permeability control, target Papp​ > 20 × 10⁻⁶ cm/s) and Atenolol (low permeability control, target Papp​ < 1 × 10⁻⁶ cm/s).

Protocol B: Human Liver Microsomal (HLM) Stability Assay

This protocol utilizes the substrate depletion method to determine the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[4][6].

Causality in Design: We use a compound concentration of 1 µM to remain well below the Michaelis-Menten constant ( Km​ ). This ensures the metabolic reaction follows first-order kinetics, which is a strict mathematical requirement for calculating an accurate half-life[6].

Workflow Prep Prepare Mix: 1 µM Compound + 0.5 mg/mL HLM Initiate Add NADPH Regenerating System Prep->Initiate Incubate Incubate at 37°C (0, 5, 15, 30, 60 min) Initiate->Incubate Quench Quench Reaction Cold ACN + IS Incubate->Quench Analyze LC-MS/MS Quantification Quench->Analyze

High-throughput human liver microsomal (HLM) stability assay workflow using substrate depletion.

Step-by-Step Execution:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Dilute pooled mixed-gender human liver microsomes to a final protein concentration of 0.5 mg/mL[4][7].

  • Pre-Incubation: Add the test compound (final concentration 1 µM) to the microsomal suspension. Pre-incubate at 37°C for 5 minutes[8].

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (containing NADP+, glucose-6-phosphate, MgCl₂, and G6PDH)[6].

  • Time-Course Sampling: At t= 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into a quenching plate containing 150 µL of ice-cold acetonitrile (ACN) spiked with an internal standard (IS) such as albendazole or buspirone[4][8].

  • Processing: Centrifuge the quenched plates at 3000 rpm for 20 minutes at 4°C to pellet precipitated proteins[4].

  • Analysis: Transfer the supernatant and analyze the remaining parent compound via LC-MS/MS[8]. Plot the natural log of the percentage of compound remaining versus time to calculate the slope ( −k ). t1/2​=0.693/k .

  • Self-Validation Check: The assay is only valid if the high-clearance control (Verapamil) shows t1/2​ < 15 min, and the negative control (without NADPH) shows < 10% depletion over 60 minutes.

Conclusion

Evaluating the drug-likeness of the 1-(2-Phenylthiazol-5-YL)ethanamine core reveals that while it is a potent pharmacophore for targets like SHP2, it requires structural optimization to survive hepatic first-pass metabolism. As demonstrated by the comparative data, bioisosteric replacement with an oxazole ring improves solubility but compromises metabolic stability. Conversely, targeted fluorination at the para-position of the phenyl ring (Alternative 2) successfully blocks CYP450-mediated oxidation, extending the half-life to highly drug-like levels without severely impacting intestinal permeability.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride

A Researcher's Guide to Safely Handling 1-(2-Phenylthiazol-5-YL)ethanamine Hydrochloride As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respec...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 1-(2-Phenylthiazol-5-YL)ethanamine Hydrochloride

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride, a compound of interest in various research applications. The following protocols are designed to be a self-validating system, ensuring that each step you take in the laboratory minimizes risk and protects both you and your research.

Hazard Assessment: Understanding the Compound

  • Thiazole Derivatives : Thiazole and its derivatives are recognized for their potential flammability and toxicity.[1] They may cause skin and eye irritation, and some are harmful if swallowed or inhaled.[1][2] The thiazole ring is a common scaffold in bioactive molecules and pharmaceuticals.[3]

  • Amine Hydrochlorides : The ethanamine hydrochloride portion of the molecule suggests that it is a water-soluble salt.[4] Amine compounds can be toxic and irritating.[5] Exposure may lead to respiratory irritation.[6][7]

  • Overall Profile (Anticipated) : Based on its structure, 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride should be treated as a substance that is potentially harmful if ingested, inhaled, or comes into contact with skin. It may cause skin, eye, and respiratory irritation.[4][6][7]

Table 1: Anticipated Hazard Profile

Hazard CategoryAnticipated ClassificationPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful)[2][7]Avoid ingestion, inhalation, and skin contact.[8] Wear appropriate PPE.[7]
Skin Corrosion/Irritation Category 2 (Irritant)[4][6][9]Wear chemical-resistant gloves and a lab coat.[10]
Eye Damage/Irritation Category 2A (Serious Eye Irritation)[4][6][9]Wear safety glasses or goggles.[11][12]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)[4][6][7]Handle in a well-ventilated area or a chemical fume hood.[2][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling research chemicals.[10][13] The following PPE is mandatory when working with 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride.

  • Eye and Face Protection :

    • Safety Glasses : At a minimum, ANSI Z87.1 compliant safety glasses with side shields must be worn.[13]

    • Chemical Goggles : Recommended when there is a splash hazard.[12]

    • Face Shield : Should be worn over safety glasses or goggles during procedures with a high risk of splashing or aerosol generation.[13]

  • Skin and Body Protection :

    • Laboratory Coat : A flame-resistant lab coat is recommended.[10][11] It should be fully buttoned with sleeves rolled down.

    • Gloves : Chemical-resistant gloves are essential.[10][11] Nitrile gloves are a common choice for incidental contact, but for prolonged handling, it is crucial to consult a glove compatibility chart.[12] Always inspect gloves for tears or holes before use and remove them before touching personal items or leaving the laboratory.[12]

    • Clothing and Footwear : Long pants and closed-toe shoes are required laboratory attire.[10][11]

  • Respiratory Protection :

    • Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available, a NIOSH-approved respirator may be necessary.

PPE_Workflow cluster_ppe PPE Selection Workflow start Handling 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride weighing Weighing/Transferring Solid start->weighing dissolving Dissolving in Solvent start->dissolving reaction Running Reaction start->reaction workup Work-up/Purification start->workup ppe_basics Minimum PPE: - Safety Glasses with Side Shields - Lab Coat - Chemical-Resistant Gloves - Long Pants & Closed-Toe Shoes weighing->ppe_basics fume_hood Work in a Chemical Fume Hood weighing->fume_hood dissolving->ppe_basics dissolving->fume_hood goggles_shield Add Chemical Goggles and/or Face Shield dissolving->goggles_shield Splash risk reaction->ppe_basics reaction->fume_hood reaction->goggles_shield Splash or aerosol risk workup->ppe_basics workup->fume_hood workup->goggles_shield Splash risk

Caption: PPE selection workflow for handling the compound.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling ensures safety at every stage.

Handling and Storage
  • Handling :

    • Always handle 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride within a certified chemical fume hood.[7]

    • Avoid the formation of dust and aerosols.[14]

    • Use spark-proof tools and explosion-proof equipment if the compound is determined to be flammable.[15]

    • Do not eat, drink, or smoke in the laboratory.[7][15]

    • Wash hands thoroughly after handling.[7]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7][15]

    • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Inhalation : Move the affected person to fresh air.[2][5][14] If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Skin Contact : Immediately remove contaminated clothing.[9][16] Flush the affected area with copious amounts of water for at least 15 minutes.[9][16] Seek medical attention if irritation persists.[4]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][16] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.[9]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[14][15] Seek immediate medical attention.[16]

Emergency_Response cluster_emergency Emergency Response Protocol exposure Chemical Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion action_inhale Move to Fresh Air Seek Medical Attention inhalation->action_inhale action_skin Remove Contaminated Clothing Flush with Water for 15 min Seek Medical Attention skin_contact->action_skin action_eye Flush with Water for 15 min Remove Contacts Seek Immediate Medical Attention eye_contact->action_eye action_ingest Rinse Mouth Do NOT Induce Vomiting Seek Immediate Medical Attention ingestion->action_ingest

Caption: Emergency response actions for different exposure routes.

Spill Management
  • Evacuate and Alert : Evacuate the immediate area and alert nearby personnel.[15][17]

  • Assess the Spill : Determine the size and nature of the spill. For large or unknown spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[16]

  • Containment : For small spills, wear appropriate PPE.[16] Use an inert absorbent material like vermiculite or sand to contain the spill.[2][16] Do not use combustible materials.

  • Cleanup : Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[2][15]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.[1]

  • Disposal : All cleanup materials must be disposed of as hazardous waste.[1]

Disposal Plan

All waste containing 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride, including contaminated consumables and cleanup materials, must be treated as hazardous waste.

  • Waste Collection : Collect all chemical waste in a dedicated, properly labeled hazardous waste container.[1] The label should include "Hazardous Waste," the full chemical name, and the approximate concentration.[1]

  • Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.[1]

  • Disposal : Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[1] Do not dispose of this chemical down the drain or in the regular trash.[1]

By adhering to these guidelines, you contribute to a culture of safety and ensure the integrity of your research. Always consult your institution's specific safety protocols and the available literature before beginning any new experimental procedure.

References

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  • SAFETY DATA SHEET - 1-(2-Furyl)ethylamine. (2025, November 10). Tokyo Chemical Industry.
  • SAFETY DATA SHEET - (1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethan-1-amine dihydrochloride. (n.d.). Enamine.
  • SAFETY DATA SHEET - 2-Amino-5-phenyl-1,3,4-thiadiazole. (2025, November 6). MilliporeSigma.
  • Safety Data Sheet - (1R)-1-(4-Ethylphenyl)ethanamine hydrochloride. (2022, December 12). ChemScene.
  • Emergency Preparedness 101: How to Respond to Ammonia Spills. (2023, May 4). Berg Chilling Systems.
  • SAFETY DATA SHEET - Prepacked Disposable PD-10 Columns. (2024, August 1). Cytiva.
  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (n.d.).
  • A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. (2025, August 6).
  • Safety Data Sheet - 2-(Naphthalen-2-yl)ethanamine hydrochloride. (2024, August 6). Angene Chemical.
  • Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid synthesis. (n.d.). PubMed Central.
  • Synthesis of 2-aminothiazole derivatives: A short review. (2022, September 2).
  • SAFETY DATA SHEET - 2-(2-Phenyl-1H-imidazol-4-yl)ethanamine dihydrochloride. (n.d.).

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